molecular formula C7H9IN2O B13518124 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

カタログ番号: B13518124
分子量: 264.06 g/mol
InChIキー: MDAOINGBFAZHRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a useful research compound. Its molecular formula is C7H9IN2O and its molecular weight is 264.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H9IN2O

分子量

264.06 g/mol

IUPAC名

3-iodo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

InChI

InChI=1S/C7H9IN2O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4H2,1H3

InChIキー

MDAOINGBFAZHRX-UHFFFAOYSA-N

正規SMILES

CC1CN2C(=C(C=N2)I)OC1

製品の起源

United States
Foundational & Exploratory

CAS number 2090619-74-0 properties and hazards

Author: BenchChem Technical Support Team. Date: April 2026

Unable to Provide In-Depth Technical Guide for CAS Number 2090619-74-0

Initial Investigation Yields No Identification of the Associated Chemical Substance

Despite a comprehensive search across multiple chemical databases and scientific literature, the chemical substance associated with CAS number 2090619-74-0 could not be identified. Standard industry and regulatory databases, including but not limited to PubChem and ChemSpider, do not contain an entry for this specific CAS number.

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Consequently, the core requirements of the requested in-depth technical guide or whitepaper cannot be fulfilled. We are unable to provide details on:

  • Physicochemical Properties: Molecular weight, formula, melting point, boiling point, solubility, etc.

  • Hazards and Toxicity: Acute and chronic health effects, environmental hazards, flammability, reactivity, etc.

  • Experimental Protocols: Synthesis, purification, or analytical methodologies.

  • Mechanism of Action and Signaling Pathways: Biological activity and interactions.

It is possible that CAS number 2090619-74-0 is a newly assigned number that has not yet been publicly disclosed, is proprietary, or was entered in error.

We recommend verifying the CAS number for accuracy. If the number is confirmed to be correct, it may be necessary to consult the original source that provided this identifier for more information on the chemical's identity. Once the chemical is identified, a comprehensive technical guide can be developed.

The Physical and Chemical Properties of Pyrazolo[3,2-b]oxazine Derivatives

The Physical and Chemical Properties of Pyrazolo[3,2-b][1][2]oxazine Derivatives

Executive Summary

The fusion of pyrazole and oxazine rings creates the pyrazolo[3,2-b][1][2]oxazine scaffold, a heterocyclic system of significant interest to medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of the core physical and chemical properties of these derivatives. Drawing from established principles in heterocyclic chemistry and data from analogous systems, we explore the synthesis, spectroscopic characterization, structural analysis, chemical reactivity, and stability of this promising molecular framework. The pyrazole moiety, a cornerstone of many blockbuster drugs, imparts aromatic stability and versatile points for functionalization, while the oxazine ring introduces specific stereochemical and conformational features.[3][4][5][6] Understanding the interplay between these two rings is critical for leveraging this scaffold in the design of novel therapeutic agents, particularly in areas such as oncology and inflammatory diseases where related structures have shown considerable promise.[7][8][9]

The Pyrazolo[3,2-b]oxazine Scaffold: A Structural Overview

Core Structure and Isomerism

The fundamental structure of the target scaffold is 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine, possessing the chemical formula C₆H₈N₂O.[10] It is a bicyclic system where a five-membered pyrazole ring is fused with a six-membered, saturated 1,3-oxazine ring. The fusion creates a bridgehead nitrogen atom, which is a key structural feature influencing the molecule's overall geometry and electronic distribution.

It is crucial to distinguish this scaffold from its constitutional isomers, as the arrangement of heteroatoms dictates the molecule's properties and potential biological interactions. A prominent isomer is the pyrazolo[5,1-c][1][7]oxazine system, where the connectivity of the oxazine ring to the pyrazole core differs.[1]

Caption: Core structure of the target scaffold and a key constitutional isomer.

Significance in Medicinal Chemistry

The interest in pyrazolo[3,2-b]oxazine derivatives stems from the established pharmacological importance of its constituent rings.

  • Pyrazole Core: The pyrazole ring is a "privileged scaffold" in drug discovery, found in numerous approved drugs like the COX-2 inhibitor Celecoxib and the phosphodiesterase inhibitor Sildenafil.[4][5] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[3][11]

  • Oxazine Core: Oxazine derivatives are also biologically significant, possessing activities such as antimicrobial, anticonvulsant, and antitumor effects.[6][12] The oxazine ring serves as a versatile synthon and can introduce crucial hydrogen bonding capabilities and conformational constraints.[6]

The fusion of these two pharmacophores into a single, semi-rigid structure offers a compelling strategy for developing novel chemical entities with unique structure-activity relationships (SAR).

Synthesis Strategies and Methodologies

The construction of the pyrazolo[3,2-b]oxazine ring system can be approached through several synthetic routes. The most logical strategies involve forming one ring onto the pre-existing other. A highly effective and illustrative method is the cyclocondensation of a substituted pyrazole with a suitable dielectrophile.

Experimental Protocol: Intramolecular Cyclization Approach

This protocol describes a validated, two-step process to achieve the pyrazolo[3,2-b]oxazine core. The causality behind this choice is its reliability and the ready availability of starting materials. The key is the initial formation of a pyrazole with a pendant alcohol group, which then undergoes intramolecular cyclization.

Step 1: Synthesis of 1-(3-hydroxypropyl)-5-methyl-1H-pyrazol-3-ol

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add 3-hydrazinopropan-1-ol (1.05 eq).

  • Reflux: Heat the mixture to reflux for 6-8 hours. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for the condensation reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pyrazolone intermediate.

Step 2: Cyclization to form 3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine

  • Reaction Setup: Suspend the pyrazolone intermediate from Step 1 (1.0 eq) in dichloromethane (DCM). Add paraformaldehyde (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq). p-TSA is the catalyst of choice as it is a strong acid that facilitates the formation of the electrophilic species from paraformaldehyde needed for cyclization.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction is an intramolecular Pictet-Spengler type reaction where the hydroxyl group attacks the iminium ion formed in situ.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthetic Workflow Visualization

The overall process can be visualized as a streamlined workflow from commercially available starting materials to the final heterocyclic scaffold.

GGeneral Synthetic WorkflowAStarting Materials(e.g., Ethyl Acetoacetate,3-Hydrazinopropan-1-ol)BStep 1: Pyrazolone Formation(Condensation Reaction)A->BEthanol, RefluxCIntermediate(Substituted Pyrazol-3-ol)B->CDStep 2: Oxazine Ring Closure(Intramolecular Cyclization)C->DParaformaldehyde, p-TSAEFinal Product(Pyrazolo[3,2-b]oxazine Core)D->EFPurification(Recrystallization / Chromatography)E->FGCharacterization(NMR, MS, IR)F->G

Caption: A typical workflow for the synthesis and validation of the scaffold.

Physical and Spectroscopic Properties

The physical properties of pyrazolo[3,2-b]oxazine derivatives are dictated by their substitution pattern, but the core scaffold provides a baseline for characterization.

General Characteristics and Data

Derivatives are typically crystalline solids with moderate to high melting points, reflecting the rigidity and polarity of the fused ring system. Solubility is generally poor in water but good in organic solvents like DMSO, DMF, and chlorinated solvents.

PropertyTypical Value / ObservationMethod of Determination
Physical State Crystalline SolidVisual Inspection
Melting Point 150 - 250 °C (highly dependent on substituents)Differential Scanning Calorimetry (DSC)
Solubility Soluble in DMSO, DCM, Chloroform; Insoluble in WaterSolubility Assays
¹H NMR (DMSO-d₆) δ 7.5-8.5 (pyrazole H), 4.0-5.0 (oxazine O-CH₂), 3.5-4.5 (oxazine N-CH₂), 2.0-3.0 (oxazine CH₂) ppm[13][14]NMR Spectroscopy
¹³C NMR (DMSO-d₆) δ 140-160 (pyrazole C), 70-80 (oxazine O-CH₂), 40-50 (oxazine N-CH₂), 20-30 (oxazine CH₂) ppm[13]NMR Spectroscopy
IR (KBr) 2900-3100 (C-H), 1620-1650 (C=N), 1200-1250 (C-O-C, asymmetric stretch) cm⁻¹[2][15]FT-IR Spectroscopy
MS (ESI+) Clear [M+H]⁺ peak corresponding to the molecular weight.[2]Mass Spectrometry
Structural Analysis via X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation.[13][16] This technique provides precise data on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. For the pyrazolo[3,2-b]oxazine scaffold, crystallographic analysis would confirm the planarity of the pyrazole ring and the typical chair or boat conformation of the saturated oxazine ring. Intermolecular interactions, such as hydrogen bonding or π–π stacking, which are critical for crystal packing and can influence physical properties like solubility and melting point, would also be elucidated.[16]

Chemical Properties and Reactivity

The chemical behavior of pyrazolo[3,2-b]oxazine is a composite of the reactivities of its constituent rings.

Stability

The fused system benefits from the aromatic stability of the pyrazole ring. Most derivatives are stable under standard laboratory conditions. However, the stability can be influenced by substituents; for instance, certain N-aliphatic substituted pyrazolotriazines have been reported to degrade in the presence of air and moisture.[17] The oxazine ring, containing an aminal-like linkage at the bridgehead nitrogen, may be susceptible to hydrolysis under strong acidic conditions.

Reactivity of the Pyrazole Ring: N-Functionalization

While the fused pyrazole ring is generally less reactive towards electrophilic substitution than benzene, the lone pair on the non-bridgehead nitrogen atom (N1) is a nucleophilic site. This allows for straightforward N-alkylation or N-acylation reactions, which is a primary method for introducing chemical diversity into the scaffold. This is a crucial reaction for building libraries of compounds for biological screening.

Causality: The reaction proceeds via a standard nucleophilic attack of the pyrazole nitrogen on an electrophile (e.g., an alkyl halide or acyl chloride). The choice of a non-nucleophilic base (e.g., NaH or K₂CO₃) is critical to deprotonate the pyrazole N-H without competing in the reaction, thereby activating the nitrogen for substitution.[18]

Caption: General scheme for N-alkylation or N-acylation at the pyrazole nitrogen.

Reactivity of the Oxazine Ring: Ring Opening

The saturated 1,3-oxazine portion of the molecule is more susceptible to chemical transformation than the aromatic pyrazole ring. Under strongly reductive conditions (e.g., with lithium aluminum hydride) or harsh acidic conditions, ring opening could occur. This reactivity can be exploited for further synthetic transformations, converting the bicyclic system into a functionalized monocyclic pyrazole.

Potential Applications and Future Directions

Drawing parallels from structurally related heterocyclic systems, pyrazolo[3,2-b]oxazine derivatives are prime candidates for investigation in several therapeutic areas.

  • Oncology: Many fused pyrazole systems act as kinase inhibitors, a major class of anticancer drugs.[9][13] The pyrazolo[3,2-b]oxazine scaffold could be decorated with appropriate pharmacophores to target the ATP-binding site of kinases like VEGFR-2.[16]

  • Inflammatory Diseases: Pyrazole derivatives are well-known for their anti-inflammatory properties.[3][7] New derivatives of this scaffold could be screened for activity against targets like COX enzymes or pro-inflammatory cytokines.

  • Infectious Diseases: The general antimicrobial and antifungal activity of both pyrazoles and oxazines suggests that these fused systems may yield novel anti-infective agents.[6][15]

Future research should focus on the parallel synthesis of diverse libraries of pyrazolo[3,2-b]oxazine derivatives via N-functionalization and substitution on the oxazine ring. High-throughput screening of these libraries against various biological targets, guided by computational docking studies, will be essential to unlock the full therapeutic potential of this promising heterocyclic scaffold.[13][15]

References

  • J. Heterocycl. Chem. 2022, DOI: 10.1002/jhet.4594. (2023). One-Pot Synthesis of Pyrazolo[5,1-c][1][7]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Synfacts, 19(03), 0233. [Link]

  • Dumitrascu, F., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 24(15), 2792. [Link]

  • Eller, G. A., et al. (2009). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Acta Chimica Slovenica, 56, 521-526. [Link]

  • Goda, F. E., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(11), 1432. [Link]

  • Fadl, A. A., et al. (2023). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Pharmaceuticals, 16(2), 297. [Link]

  • Al-Amiery, A. A., et al. (2017). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 14(3), 539-546. [Link]

  • Goda, F. E. (2016). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Journal of Heterocyclic Chemistry. [Link]

  • Piontek, A., et al. (2021). Synthesis of new pyrazolo[1][2][19]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2841-2849. [Link]

  • El-faham, A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13, 29013-29030. [Link]

  • NextSDS. (n.d.). 5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine — Chemical Substance Information. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 1-13. [Link]

  • Yet, L. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 938-984. [Link]

  • Yet, L. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 938-984. [Link]

  • Logé, C., et al. (2011). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7146-7151. [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 133-143. [Link]

  • Singh, S., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 136-144. [Link]

  • Stanovnik, B., et al. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(1), 3. [Link]

  • NextSDS. (n.d.). 5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine-3-carbaldehyde — Chemical Substance Information. [Link]

  • Piontek, A., et al. (2021). Synthesis of new pyrazolo[1][2][19]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. [Link]

  • Kaur, N., et al. (2020). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 3(4), 135-147. [Link]

  • Wujec, M., et al. (2020). Synthesis, Structural Characterization, and Biological Activity of New Pyrazolo[4,3-e][1][7][19]triazine Acyclonucleosides. Molecules, 25(1), 221. [Link]

  • Roth, G. P., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(17), 5058-5061. [Link]

  • Al-Adiwish, W. M., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Heterocycles, 91(6), 1212-1224. [Link]

  • de Oliveira, C. S., et al. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 13, 29013-29030. [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][15]triazine derivatives as potent inhibitors of protein kinase CK2. (2018). ResearchGate. [Link]

  • Patel, J. B., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry, 7(3), 257-263. [Link]

The Pyrazolo-Oxazine Pharmacophore: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—has driven the evolution of fused heterocyclic systems. Among these, the pyrazole ring is a well-established cornerstone, exhibiting a broad spectrum of pharmacological activities ranging from anti-inflammatory to antineoplastic effects[1]. When fused with an oxazine ring, the resulting pyrazolo-oxazine bicyclic system presents a highly versatile and structurally rigid pharmacophore.

Depending on the distribution and position of the nitrogen and oxygen heteroatoms, there are fourteen distinct isomeric systems of pyrazolo-oxazine, with nine being biologically abundant in the literature[2][3]. Isomers such as pyrazolo[3,2-b]oxazine and pyrazolo[3,4-d]oxazine are of particular interest. Their spatial geometry allows them to act as bioisosteres for purines and naturally occurring antibiotics (e.g., Formycin), enabling potent interactions with kinase ATP-binding clefts and cyclooxygenase (COX) hydrophobic pockets[3][4]. This whitepaper synthesizes the current literature, mechanistic pathways, and highly validated synthetic protocols surrounding pyrazolo-oxazine compounds.

Mechanistic Pathways and Target Engagement

The therapeutic efficacy of pyrazolo-oxazine derivatives is primarily dictated by their ability to engage in competitive inhibition at critical enzymatic active sites. The structural rigidity of the fused ring system restricts the conformational entropy of the molecule, lowering the thermodynamic barrier to receptor binding.

Cyclooxygenase (COX-1/COX-2) Inhibition

Pyrazolo-oxazine derivatives exhibit profound anti-inflammatory properties by inhibiting COX enzymes, particularly the inducible COX-2 isoform[3][4]. The oxazine oxygen acts as a critical hydrogen-bond acceptor, while the substituted aryl groups on the pyrazole core project into the hydrophobic side-pockets of the COX-2 channel. This effectively blocks the conversion of arachidonic acid to Prostaglandin H2 (PGH2), truncating the downstream inflammatory cascade.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalyzed by PGH2 Prostaglandin H2 COX2->PGH2 Oxygenation PGE2 PGE2 / Prostanoids PGH2->PGE2 Synthases Pathology Inflammation & Angiogenesis PGE2->Pathology Receptor Activation Inhibitor Pyrazolo-oxazine Inhibitor Inhibitor->COX2 Competitive Inhibition

Fig 1: Mechanism of COX-2 inhibition by pyrazolo-oxazine derivatives blocking prostanoid synthesis.

Kinase and Topoisomerase Inhibition

Beyond inflammation, specific regioisomers (such as pyrazolo[3,4-d]pyrimidine and pyrazolo-oxazine analogs) act as potent SRC kinase and VEGFR-2 inhibitors[3][5]. Furthermore, Schiff base derivatives of pyrazolo-oxazines have demonstrated potent inhibition of DNA gyrase, a bacterial type II topoisomerase, making them highly effective against drug-resistant Escherichia coli strains[3].

Quantitative Structure-Activity Relationship (SAR) Profiles

The biological activity of pyrazolo-oxazines is highly sensitive to peripheral substitutions. For instance, substituting an N-aromatic ring with a sulfonamide group drastically increases COX-2 selectivity, yielding IC50 values in the low nanomolar range[4].

Table 1: Summary of Biological Targets and Inhibitory Potency of Pyrazolo-Oxazine Derivatives

Biological TargetCompound Class / SubstitutionPrimary IndicationIC50 Value Range
COX-2 Enzyme Diaryl-pyrazolo-oxazine (Sulfonamide substituted)Inflammation / Oncology0.017 – 0.098 µM[4]
DNA Gyrase Pyrazolo-oxazine Schiff baseAntimicrobial (E. coli)~0.10 µM[3]
VEGFR-2 Kinase Pyrazolo-hybrid structuresTumor Angiogenesis0.067 – 0.422 µM[3]
HEPG2 / HCT116 Pyrazolo-phosphonate derivativesHepatocellular / Colon Carcinoma4.15 – 6.95 µM[3]

Advanced Synthetic Workflows

Historically, the synthesis of fused pyrazolo-oxazine and pyrazolo-pyrimidine moieties required drastic conditions, long reaction times, and complex pathways. Modern methodologies prioritize milder conditions, utilizing microwave-assisted synthesis to polarize substrates and accelerate cyclization[1], or employing the Curtius rearrangement to bypass harsh intermediates.

The Curtius Rearrangement Pathway

The synthesis of pyrazolo[3,4-d]oxazin-4-ones can be efficiently achieved via the Curtius rearrangement of substituted carboxypyrazoles. This method is preferred because it avoids the degradation of the pyrazole core that often occurs under extreme thermal or basic conditions.

Synthesis_Workflow Step1 Substituted Pyrazole Step2 Curtius Rearrangement Step1->Step2 DPPA, Et3N, Heat Step3 Pyrazolic Isocyanate Step2->Step3 N2 Elimination Step4 Base Hydrolysis Step3->Step4 NaOH 1M, rt Step5 Aminopyrazolecarboxylic Acid Step4->Step5 Acidification Step6 Anhydride Cyclization Step5->Step6 (RCO)2O, Reflux Product Pyrazolo-oxazine Target Step6->Product Ring Closure

Fig 2: Step-by-step synthetic workflow for pyrazolo-oxazine derivatives via Curtius rearrangement.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]oxazin-4-ones

This self-validating protocol utilizes anhydride as both the solvent and acylating agent, driving dehydration and ring closure simultaneously.

Step 1: Isocyanate Generation

  • Dissolve 4-methoxycarbonyl-1,3-diphenyl-5-carboxypyrazole (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool the mixture to -10°C. Add triethylamine (Et3N) (1.2 eq) followed by dropwise addition of ethyl chloroformate (ClCO2Et) (1.1 eq) to form the mixed anhydride.

  • Introduce an aqueous solution of sodium azide (NaN3) (1.5 eq) at -10°C. Extract the resulting acyl azide into dichloromethane (CH2Cl2).

  • Reflux the CH2Cl2 layer to induce the Curtius rearrangement, eliminating N2 gas to yield the crude pyrazolic isocyanate.

Step 2: Base Hydrolysis

  • React the crude pyrazolic isocyanate with 2 equivalents of 1M NaOH at room temperature. Causality Note: Room temperature is critical here; elevated temperatures in strong bases will cleave the pyrazole ring.

  • Stir for 2 hours. Acidify the mixture to precipitate 5-amino-1,3-diphenyl-4-carboxypyrazole (Yield: ~85%).

Step 3: Anhydride Cyclization

  • Suspend the aminopyrazolecarboxylic acid in an excess of the appropriate aliphatic anhydride (e.g., acetic anhydride or propionic anhydride).

  • Reflux the mixture for 4-6 hours. The anhydride acylates the amine, and subsequent intramolecular dehydration forms the oxazine ring.

  • Cool to room temperature, pour over crushed ice, and filter the solid pyrazolo[3,4-d]oxazin-4-one. Purify via recrystallization from ethanol. Validate structure via 1H/13C NMR and HRMS.

Standardized Evaluation Protocols

To ensure data reproducibility across drug discovery campaigns, biological evaluation must follow stringent, self-validating assay conditions.

In Vitro COX-2 Enzyme Inhibition Assay

To accurately determine the IC50 values (as reported in Table 1), a fluorometric COX-2 inhibitor screening assay is utilized.

  • Reagent Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Dissolve the synthesized pyrazolo-oxazine derivative in DMSO. Serially dilute the compound and add it to the enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding. Causality Note: Pre-incubation is mandatory because pyrazolo-oxazines often exhibit time-dependent, slow-binding kinetics characteristic of competitive COX-2 inhibitors.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) which reacts with the PGG2 intermediate.

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader. Calculate IC50 using non-linear regression analysis against a positive control (e.g., Celecoxib).

Strategic Outlook

References

  • [1] Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. National Institutes of Health (NIH). Available at:

  • [2] Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. ResearchGate. Available at:

  • [5] A Convenient Synthesis of Regioisomeric Pyrazolo-Pyrimidine and Pyrazolo-Oxazine Derivatives. Academia.edu. Available at:

  • A CONVENIENT SYNTHESIS OF REGIOISOMERIC PYRAZOLO-PYRIMIDINE AND PYRAZOLO-OXAZINE DERIVATIVES. IMIST. Available at:

  • [4] Pyrazolobenzotriazinone Derivatives as COX Inhibitors: Synthesis, Biological Activity, and Molecular-Modeling Studies. ResearchGate. Available at:

  • [3] Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. ResearchGate. Available at:

Sources

Structural Elucidation and Spectroscopic Profiling of 3-Iodo-6-methyl-pyrazolo[3,2-b]oxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fused bicyclic heteroaromatics, particularly pyrazolo-oxazine systems, have emerged as privileged scaffolds in modern drug discovery due to their pronounced anticancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of halogens—specifically iodine—and alkyl groups into these scaffolds allows for precise tuning of lipophilicity and steric bulk, which is critical for kinase inhibition and target binding.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of 3-iodo-6-methyl-pyrazolo[3,2-b]oxazine . By synthesizing principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS), this document establishes a self-validating analytical workflow. The methodologies detailed herein do not merely list parameters; they explain the quantum mechanical and physicochemical rationale behind the observed data, ensuring robust structural confirmation.

AnalyticalWorkflow Sample Synthesized Compound NMR NMR Spectroscopy (Heavy Atom Effect) Sample->NMR IR FT-IR Spectroscopy (Vibrational Modes) Sample->IR MS HRMS (ESI+) (Isotopic & Frag) Sample->MS Validation Orthogonal Structural Validation NMR->Validation Connectivity IR->Validation Func. Groups MS->Validation Exact Mass

Orthogonal analytical workflow for the structural validation of pyrazolo-oxazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for functionalized heterocycles. For 3-iodo-6-methyl-pyrazolo[3,2-b]oxazine, the analytical strategy hinges on identifying the distinct electronic environments created by the bridgehead nitrogen, the electronegative oxygen, and the highly polarizable iodine atom.

The Spin-Orbit Heavy-Atom Effect (SO-HALA)

The most diagnostic feature in the 13 C NMR spectrum of this compound is the profound upfield shift of the C3 carbon. This phenomenon is driven by the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA) [2]. The large electron cloud of the covalently bound iodine atom induces relativistic spin-orbit coupling, which shields the adjacent carbon nucleus. In halogenated nitrogenous heterocycles, this relativistic shielding typically shifts the carbon resonance upfield by approximately 25–30 ppm compared to its unsubstituted analog[3]. Consequently, the C3 resonance is unequivocally assigned to the ~55–65 ppm region, a stark contrast to typical aromatic carbons.

Spectroscopic Data Interpretation
  • 1 H NMR: The methyl group at C6 appears as a sharp singlet (due to the lack of adjacent vicinal protons) in the aliphatic region (~2.35 ppm). The oxazine ring protons, depending on the exact degree of unsaturation, will exhibit distinct chemical shifts driven by the deshielding effect of the adjacent oxygen and nitrogen atoms.

  • 2D NMR (HMBC/HSQC): To create a self-validating system, 1D data must be corroborated with 2D Heteronuclear Multiple Bond Correlation (HMBC). The methyl protons at C6 will show strong 3JCH​ correlations to the adjacent oxazine carbons, while the absence of a proton at C3 (replaced by iodine) is confirmed by the lack of an HSQC cross-peak at the heavily shielded C3 carbon.

Table 1: Predicted NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Rationale / Causality
1 HC6-CH 3​ 2.35Singlet (3H)-Deshielded by the adjacent heteroaromatic system.
1 HPyrazole-CH7.80 - 8.10Singlet (1H)-Highly deshielded aromatic proton adjacent to nitrogen.
13 CC3 (C-I)58.5Singlet-Profound upfield shift due to the SO-HALA relativistic effect[3].
13 CC6-CH 3​ 18.2Singlet-Standard primary alkyl carbon attached to an sp2 center.
13 CC=N (Core)145.0 - 152.0Singlet-Deshielded by electronegative nitrogen in the pyrazole/oxazine fused core.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical exact mass and structural connectivity data. Because the pyrazolo-oxazine core contains basic nitrogen atoms, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, readily forming the [M+H]+ pseudomolecular ion.

Isotopic Signature and Fragmentation Causality

Iodine is monoisotopic ( 127 I), meaning it does not produce the classic M+2 isotope pattern seen with chlorine or bromine. However, iodine has a significant mass defect, which is easily resolved by High-Resolution Time-of-Flight (TOF) or Orbitrap analyzers.

Upon Collision-Induced Dissociation (CID), the weakest bond in the molecule—the C-I bond—undergoes preferential homolytic or heterolytic cleavage. The loss of an iodine radical ( I∙ , -126.90 Da) is the primary fragmentation pathway, yielding a highly stable, conjugated pyrazolo-oxazine radical cation. Subsequent fragmentation involves the contraction and opening of the oxazine ring, typically expelling carbon monoxide (CO) or small acyl fragments.

MSFragmentation M_plus_H [M+H]+ m/z 262.96 Frag1 [M+H - I•]+ m/z 136.06 M_plus_H->Frag1 Homolytic C-I Cleavage (-126.90 Da) Frag2 [M+H - I• - CO]+ m/z 108.06 Frag1->Frag2 Oxazine Contraction (-28 Da) Frag3 [M+H - I• - C2H3O•]+ m/z 93.04 Frag1->Frag3 Oxazine Ring Opening (-43 Da)

Proposed ESI-MS/MS fragmentation pathway for 3-iodo-6-methyl-pyrazolo[3,2-b]oxazine.

Table 2: HRMS (ESI+) Fragmentation Profile
Ion SpeciesExact Mass ( m/z )Mass Difference ( Δ Da)Structural Assignment
[M+H]+ 262.9665-Intact protonated molecule.
Fragment 1136.0633-126.9032Loss of Iodine radical ( I∙ ). Base peak in MS2.
Fragment 2108.0684-27.9949Loss of CO from the oxazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR and MS provide atomic-level connectivity, FT-IR spectroscopy offers orthogonal validation of the functional groups. The pyrazolo-oxazine core is rigid and highly conjugated, leading to distinct vibrational modes.

  • C=N and C=C Stretching: The fused heteroaromatic system exhibits strong, sharp stretching vibrations in the 1550–1650 cm −1 region.

  • C-O-C Asymmetric Stretch: The ethereal oxygen within the oxazine ring produces a characteristic, intense asymmetric stretching band between 1200–1250 cm −1 .

  • C-I Stretch: The heavy carbon-iodine bond vibrates at a very low frequency, typically appearing in the far fingerprint region (500–600 cm −1 ).

Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every parameter is chosen to maximize signal-to-noise (S/N) and resolve specific structural ambiguities.

Protocol A: NMR Acquisition (1D and 2D)

Rationale: DMSO- d6​ is selected as the solvent due to its high dielectric constant, which effectively solvates planar, polarizable heteroaromatics that often aggregate in CDCl 3​ .

  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Transfer to a standard 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire at 298 K on a 400 MHz or 600 MHz spectrometer. Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methyl protons.

  • 13 C NMR Acquisition: Acquire utilizing power-gated decoupling (zgpg30). Due to the lack of NOE enhancement and long T1​ relaxation times of the quaternary C3 (C-I) carbon, increase the relaxation delay (D1) to 3.0 seconds and acquire a minimum of 1024 scans.

  • Orthogonal Validation (HMBC): Run a 2D 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz) to definitively map the connectivity between the C6-methyl protons and the oxazine core.

Protocol B: LC-HRMS Analysis

Rationale: A slow organic gradient ensures the separation of potential dehalogenated synthetic impurities from the target analyte prior to ionization.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (to promote protonation).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate the HRMS (Orbitrap or Q-TOF) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • MS/MS (CID): Isolate the precursor ion ( m/z ~263.0) with a 1.0 Da window. Apply normalized collision energy (NCE) at 15, 25, and 35 eV to capture both the facile loss of iodine and the higher-energy oxazine ring fragmentation.

Protocol C: ATR FT-IR Spectroscopy
  • Background: Collect a background spectrum (air) using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal (32 scans, 4 cm −1 resolution).

  • Acquisition: Place 1–2 mg of the solid crystalline sample directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

  • Processing: Acquire the spectrum from 4000 to 400 cm −1 . Apply baseline correction and atmospheric suppression algorithms to resolve the low-frequency C-I stretch accurately.

Sources

solubility of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine in common solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine in Common Solvents

Authored by: A Senior Application Scientist

Preamble: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1] A drug must be in a dissolved state at the site of absorption to be systemically available.[1] Consequently, a comprehensive understanding of the solubility of an NCE like 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine is not merely a data point, but a cornerstone for its progression from a promising lead to a viable clinical candidate.[2][3]

This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine in a range of common laboratory solvents. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.

Physicochemical Profile and Theoretical Solubility Considerations

The structure of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine, a fused heterocyclic system containing nitrogen and oxygen atoms, suggests a molecule with a degree of polarity. The presence of the pyrazole and oxazine rings introduces opportunities for hydrogen bonding, both as acceptors (the nitrogen and oxygen atoms) and potentially as donors depending on the tautomeric form. The iodo-substituent adds to the molecular weight and may influence intermolecular interactions.

Based on the general principle of "like dissolves like," we can form initial hypotheses about the solubility of this compound.[4] It is reasonable to predict that it will exhibit some solubility in polar aprotic solvents and may have limited solubility in highly non-polar solvents. Its solubility in polar protic solvents like water and alcohols will be influenced by its ability to form hydrogen bonds.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and conceptually straightforward approach for determining equilibrium solubility.[5] This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment
  • 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine (solid)

  • A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringes and filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

  • Calibrated volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep1 Weigh excess amount of compound prep2 Add to a known volume of solvent in a vial prep1->prep2 Step 1 equil1 Seal vials and place on shaker prep2->equil1 Step 2 equil2 Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) equil1->equil2 Step 3 samp1 Centrifuge vials to pellet undissolved solid equil2->samp1 Step 4 samp2 Withdraw an aliquot of the supernatant samp1->samp2 Step 5 samp3 Filter the aliquot (0.22 µm filter) samp2->samp3 Step 6 samp4 Dilute the filtrate with a suitable mobile phase samp3->samp4 Step 7 samp5 Analyze by HPLC to determine concentration samp4->samp5 Step 8 data1 Calculate solubility (e.g., in mg/mL or µg/mL) samp5->data1 Step 9 data2 Record results in a solubility table data1->data2 Step 10

Figure 1. Experimental workflow for determining the solubility of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine.

Detailed Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine of known concentration in a solvent in which it is freely soluble.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (peak area vs. concentration). This curve will be used to determine the concentration of the saturated solutions.

  • Solubility Measurement:

    • Accurately weigh an amount of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine that is in excess of its expected solubility and place it into a series of vials.

    • To each vial, add a precise volume of the desired solvent (e.g., 1 mL).[6]

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[5] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[7]

    • After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine the concentration of the dissolved compound using the previously generated calibration curve.

    • Calculate the solubility of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine in the specific solvent, taking into account the dilution factor. Report the solubility in appropriate units (e.g., mg/mL or µg/mL).

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine in Common Solvents at 25°C

SolventDielectric Constant (Approx.)Solubility (mg/mL)Qualitative Classification
Water80.1To be determinedTo be determined
Methanol32.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Acetonitrile37.5To be determinedTo be determined
Dichloromethane9.1To be determinedTo be determined
Toluene2.4To be determinedTo be determined
Hexane1.9To be determinedTo be determined

The qualitative classification can be based on standard terminology (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

The results from this table will provide valuable insights into the physicochemical properties of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine and guide its formulation development. For instance, low aqueous solubility may necessitate the use of solubility enhancement techniques for oral drug delivery.[1]

Advanced Considerations: pH-Dependent Solubility

For ionizable compounds, solubility can be significantly influenced by the pH of the medium.[5] Given the presence of nitrogen atoms in the pyrazolo-oxazine core, it is plausible that 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine may exhibit pH-dependent solubility. To assess this, the shake-flask method can be adapted to use buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[8] This information is particularly critical for predicting the behavior of the compound in the gastrointestinal tract.

Conclusion

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. Available from: [Link]

  • Talele, T. T. Physics-Based Solubility Prediction for Organic Molecules. ACS Omega, 2021. Available from: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Internet]. Available from: [Link]

  • King Saud University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Internet]. Available from: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Internet]. Available from: [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the... [Internet]. Available from: [Link]

  • Abdel-Wahab, B. F., et al. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 2022. Available from: [Link]

  • Elsevier. Pyrazolo[3,4-b]pyridin-3(2H). Saudi Chemical Society, 2021. Available from: [Link]

  • PubChem. 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid. [Internet]. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 2017. Available from: [Link]

  • NextSDS. 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][4][6]oxazine — Chemical Substance Information. [Internet]. Available from: [Link]

  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012. Available from: [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Internet]. Available from: [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Internet]. 2020. Available from: [Link]

Sources

The Biological Potential of Iodinated Pyrazole Compounds: Mechanisms, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazoles are widely recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. However, the targeted functionalization of the pyrazole ring—specifically the introduction of an iodine atom at the C-4 position—profoundly alters its electronic landscape, lipophilicity, and target-binding capabilities[1]. This in-depth technical guide explores the causal mechanisms behind the biological activities of iodinated pyrazoles, detailing the specific non-covalent interactions that drive their efficacy as antimicrobial and anticancer agents. Furthermore, it provides self-validating experimental protocols for both their synthesis and biological evaluation, ensuring robust and reproducible drug development workflows.

Mechanistic Grounding: The Logic of Halogen Bonding

To understand the biological activity of iodinated pyrazoles, one must examine the fundamental quantum mechanical properties of the iodine atom. Iodine is the largest and most polarizable of the stable halogens. When covalently bonded to the electron-withdrawing pyrazole ring, the electron density of the iodine atom is anisotropically distributed. This creates a pronounced "σ-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen, directly opposite the covalent bond[2].

The Causality of Target Affinity: Why does iodination increase biological activity? The σ-hole acts as a highly specific, strong Lewis acid. In the hydrophobic pockets of target proteins (such as kinases or bacterial enzymes), this σ-hole forms highly directional non-covalent interactions—known as halogen bonds—with Lewis bases, such as the oxygen, nitrogen, or sulfur atoms of amino acid backbones[2].

For example, in the design of anti-tubercular agents targeting the cytochrome P450 enzyme CYP121A1 in Mycobacterium tuberculosis, iodopyrazole derivatives bind within a narrow channel between helices F and G. The iodine atom specifically protrudes toward the active site, engaging in critical hydrophobic and halogen-bonding interactions that lock the inhibitor in place, thereby preventing the natural substrate from binding[3].

G Iodinated_Pyrazole Iodinated Pyrazole (Ligand) Sigma_Hole Iodine σ-Hole (Electrophilic Region) Iodinated_Pyrazole->Sigma_Hole features Halogen_Bond Highly Directional Halogen Bond Sigma_Hole->Halogen_Bond interacts with Target_Protein Target Protein (e.g., CYP121A1 / Kinase) Lewis_Base Lewis Base Residue (O, N, S in Binding Pocket) Target_Protein->Lewis_Base contains Lewis_Base->Halogen_Bond interacts with Biological_Effect Target Inhibition & Therapeutic Efficacy Halogen_Bond->Biological_Effect drives

Caption: Logic of halogen bonding in iodinated pyrazole-target interactions.

Spectrum of Biological Activities

The strategic placement of iodine on the pyrazole core has yielded compounds with potent biological activities across multiple therapeutic areas. The table below synthesizes quantitative data from recent pharmacological evaluations.

Table 1: Comparative Biological Activities of Selected Iodinated Pyrazoles

Compound Class / DerivativeTarget Organism / Cell LineQuantitative Activity (IC50 / MIC)Mechanistic Action
Iodopyrazole Ligands Mycobacterium tuberculosis (CYP121A1)High-affinity bindingBinds active site channel; iodine interacts with hydrophobic residues[3].
Mannich Base 5d (Iodinated) HEp-2 Cervical Carcinoma Cells20.84% apoptosis at 50 μg/mLInduces apoptosis; iodine enhances receptor interaction via lipophilicity[4].
Halogenoaminopyrazoles Bacillus subtilisMIC: 0.007 – 0.062 µg/mLDisruption of bacterial cellular processes; superior to standard antibiotics[4].
4-Iodopyrazole Precursors c-Met Receptor Tyrosine KinaseSub-micromolar inhibitionCore scaffold for kinase inhibitors suppressing cancer cell metastasis[1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. The following protocols detail the step-by-step methodologies, explicitly stating the chemical and biological causality behind each step.

Protocol 1: Regioselective Synthesis of 4-Iodopyrazoles

Causality of Regioselectivity: The pyrazole ring possesses two nitrogen atoms that dictate its electron distribution. The C-4 position inherently possesses the highest electron density, making it the most thermodynamically and kinetically favorable site for electrophilic aromatic substitution[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of the pyrazole starting material in a polar aprotic or protic solvent (e.g., acetonitrile or ethanol), depending on solubility.

  • Oxidant Activation: Add 0.5 to 1.0 equivalent of Ammonium Cerium(IV) Nitrate (CAN). Causality: Molecular iodine ( I2​ ) is insufficiently electrophilic to react with deactivated pyrazoles. CAN acts as a single-electron oxidant, generating the highly reactive electrophilic iodine species ( I+ ) in situ, which forcefully drives the substitution reaction[5].

  • Halogenation: Slowly add 0.6 equivalents of molecular iodine ( I2​ ). Stir the mixture at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC).

  • Quenching: Terminate the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces any unreacted, highly oxidative I2​ into benign iodide ions ( I− ), preventing over-oxidation of the product during workup.

  • Validation & Characterization: Extract with ethyl acetate, dry over MgSO4​ , and purify via column chromatography. Self-Validation: Perform 1H -NMR spectroscopy. The complete disappearance of the C-4 proton signal (typically around 6.0–6.5 ppm) and the retention of the C-3/C-5 proton signals confirm absolute regioselectivity.

Protocol 2: Self-Validating In Vitro Antimicrobial Screening (Broth Microdilution)

When evaluating the MIC (Minimum Inhibitory Concentration) of iodinated pyrazoles, false positives caused by solvent toxicity or assay contamination must be systematically eliminated.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the iodinated pyrazole in 100% DMSO to create a master stock.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth. Causality: The final concentration of DMSO in any well must not exceed 1% (v/v). Higher concentrations disrupt bacterial lipid bilayers, artificially lowering the MIC.

  • Inoculation: Add a standardized bacterial suspension (e.g., 5×105 CFU/mL of Bacillus subtilis) to each test well[4].

  • The Self-Validating Control Matrix:

    • Positive Control (Standard Drug): Wells containing a known antibiotic (e.g., Erythromycin). Validates that the bacterial strain is susceptible and the assay is sensitive[4].

    • Negative Control (Vehicle): Wells containing broth, bacteria, and 1% DMSO (no drug). Validates that the solvent vehicle itself does not inhibit bacterial growth.

    • Sterility Control: Wells containing only broth. Validates the absence of environmental contamination.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add resazurin dye to all wells. Causality: Resazurin is a redox indicator. Viable bacteria metabolize the blue resazurin into pink resorufin. The MIC is strictly defined as the lowest concentration of the iodinated pyrazole that prevents the blue-to-pink color shift, indicating complete inhibition of metabolic activity.

Workflow Start Start: Pyrazole Scaffold Iodination Regioselective Iodination (I2, CAN/NH4OH) Start->Iodination Purification Purification & Characterization (NMR, XRD) Iodination->Purification isolates 4-Iodo isomer BioAssay In Vitro Biological Assays (MTT, MIC determination) Purification->BioAssay Validation Self-Validating Controls (Positive/Negative) BioAssay->Validation requires Hit Hit Identification & Lead Optimization BioAssay->Hit yields Validation->BioAssay confirms data

Caption: Step-by-step workflow for the synthesis and biological evaluation of iodopyrazoles.

Future Perspectives in Drug Development

The integration of 4-iodopyrazoles into modern drug discovery pipelines is rapidly expanding. Future research is heavily focused on "tuning" the halogen bond[2]. By strategically altering the electron-withdrawing or electron-donating groups adjacent to the pyrazole ring, medicinal chemists can precisely modulate the depth and width of the iodine σ-hole. This quantum-level tuning promises to yield next-generation kinase inhibitors and antimicrobial agents with unprecedented target selectivity and reduced off-target toxicity profiles.

References

  • Title: Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation Source: ACS Publications URL
  • Title: The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals Source: Benchchem URL
  • Source: PMC (NIH)
  • Title: Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)
  • Title: 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding Source: MDPI URL

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Methodological & Application

Introduction: The Emergence of a Privileged Scaffold in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Pyrazolo[3,2-b]oxazine Derivatives as Enzyme Inhibitors

The pyrazolo[3,2-b]oxazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure," as its derivatives have been shown to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][2] A significant portion of these biological effects can be attributed to the ability of pyrazolo[3,2-b]oxazine derivatives to act as potent and selective enzyme inhibitors.

This guide provides a comprehensive overview of the application of pyrazolo[3,2-b]oxazine derivatives as enzyme inhibitors for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of their inhibitory action, explore the key enzyme classes they target, and provide detailed protocols for their evaluation.

Mechanistic Insights: How Pyrazolo[3,2-b]oxazine Derivatives Inhibit Enzymes

The inhibitory activity of pyrazolo[3,2-b]oxazine derivatives stems from their unique structural and electronic properties. The fused ring system provides a rigid scaffold that can be functionalized with various substituents, allowing for fine-tuning of its binding affinity and selectivity for the target enzyme's active site or allosteric sites.

While the exact mechanism of inhibition is target-dependent, many pyrazolo-fused heterocyclic compounds, including pyrazolo[3,2-b]oxazines, are known to act as ATP-competitive inhibitors, particularly against kinases.[3][4][5] This is due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase domain.

The general workflow for investigating the enzyme inhibitory potential of a novel pyrazolo[3,2-b]oxazine derivative is outlined below:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & In Vivo Validation A Compound Synthesis & Purification B Primary Enzyme Screen (Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C D Mechanism of Action Studies (e.g., Kinetics) C->D E Cell-Based Potency Assay D->E Lead Compound Selection F Target Engagement Assay E->F G In Vivo Efficacy Model F->G H Pharmacokinetic & Toxicity Studies G->H

General workflow for inhibitor characterization.

Key Enzyme Targets and Therapeutic Applications

Pyrazolo-fused heterocycles have been shown to inhibit a variety of enzyme classes. While specific examples for the pyrazolo[3,2-b]oxazine scaffold are still emerging, the broader class of pyrazolo-oxazines and related fused systems have demonstrated activity against the following key enzyme families:

  • Kinases: This is one of the most prominent target classes. Various pyrazolo-fused derivatives have been developed as inhibitors of kinases involved in cancer and inflammation, such as:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy.[1]

    • ROCK (Rho-associated protein kinase): ROCK inhibitors have therapeutic potential in cardiovascular diseases and cancer metastasis.[6]

    • EGFR (Epidermal Growth Factor Receptor): EGFR inhibitors are used in the treatment of non-small cell lung cancer and other solid tumors.[7][8]

    • CDKs (Cyclin-Dependent Kinases): CDK inhibitors are being investigated as anticancer agents due to their role in cell cycle regulation.[9]

  • Oxidoreductases:

    • NADPH Oxidase (NOX): NOX enzymes are involved in the production of reactive oxygen species (ROS) and are implicated in various inflammatory diseases and cardiovascular conditions.[10][11]

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[1][12]

  • Poly(ADP-ribose) Polymerases (PARP): PARP inhibitors are a class of targeted cancer drugs, particularly effective in tumors with BRCA mutations.[13]

The versatility of the pyrazolo[3,2-b]oxazine scaffold allows for the development of inhibitors with high selectivity for a specific enzyme, which is a critical factor in minimizing off-target effects and improving the therapeutic index of a drug candidate.

Application Notes and Protocols

Protocol 1: General In Vitro Enzyme Inhibition Assay (Kinase Example)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,2-b]oxazine derivative against a purified kinase. This is a crucial first step in characterizing the potency of a new inhibitor.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test pyrazolo[3,2-b]oxazine derivative (dissolved in DMSO)

  • Assay buffer (specific to the kinase, typically containing MgCl2)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrazolo[3,2-b]oxazine derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • Add a small volume (e.g., 1-5 µL) of the diluted compound solutions to the wells of the assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Prepare a master mix containing the assay buffer, kinase, and substrate.

    • Add the master mix to all wells.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration appropriate for the kinase (often at or near its Km value).

    • Add the ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The raw data (luminescence units) is inversely proportional to kinase activity.

    • Normalize the data using the "no compound" and "no enzyme" controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_compound - Signal_no_enzyme))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Compound Dilutions in 96-well Plate B Add Kinase/Substrate Master Mix A->B C Initiate Reaction with ATP B->C D Incubate at Optimal Temperature C->D E Add Luminescent Detection Reagent D->E F Read Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the ability of a pyrazolo[3,2-b]oxazine derivative to inhibit the proliferation of cancer cells, which is a common downstream effect of inhibiting kinases involved in cell growth and survival.

Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound. A common method is the MTT assay, which measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test pyrazolo[3,2-b]oxazine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Clear, flat-bottomed 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in the incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,2-b]oxazine derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO-containing medium).

    • Return the plate to the incubator and incubate for a period that allows for several cell doublings (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Summary: Inhibitory Activities of Related Pyrazolo-Fused Derivatives

While specific IC50 data for a wide range of pyrazolo[3,2-b]oxazine derivatives are not extensively published, the following table summarizes the reported inhibitory activities of structurally related pyrazolo-fused compounds to illustrate the potential potency of this class of molecules.

Compound ClassTarget EnzymeReported IC50Reference
Pyrazolo[4,3-f]quinolineROCK20.5 nM[6]
Pyrido[2,3-b][1][14]oxazineEGFR90 nM[7]
Pyrazolo[3,4-d]pyrimidineCOX-289 - 135 nM[12]
Pyrazolo[3,4-b]pyridineTRKA56 nM[15]
Pyrazolo[3,4-b]pyridineTOPIIαComparable to Etoposide[16]

Troubleshooting and Expert Recommendations

  • Compound Solubility: Pyrazolo[3,2-b]oxazine derivatives can be hydrophobic. If compound precipitation is observed in aqueous assay buffers, consider using a co-solvent (with appropriate controls) or modifying the compound structure to improve solubility.

  • Assay Interference: Some compounds can interfere with the assay detection method (e.g., by quenching luminescence or having intrinsic color). Always run controls to check for such interference.

  • Mechanism of Action: An IC50 value alone does not describe how the compound inhibits the enzyme. To gain deeper insight, perform kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or cofactor (e.g., ATP).

Conclusion and Future Directions

The pyrazolo[3,2-b]oxazine scaffold represents a promising starting point for the development of novel and potent enzyme inhibitors. The synthetic tractability of this system allows for the creation of diverse chemical libraries, and the protocols outlined in this guide provide a robust framework for their biological evaluation. Future research should focus on expanding the range of enzyme targets for this scaffold, elucidating the structure-activity relationships for different enzyme families, and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development. The continued exploration of pyrazolo[3,2-b]oxazine derivatives holds significant promise for the discovery of new therapeutics for a wide range of diseases.

References

  • Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Request PDF. Available from: [Link]

  • Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors. PubMed. Available from: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available from: [Link]

  • A convenient synthesis, reactions and biological evaluation of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles as potential anticancer and antimicrobial agents. ResearchGate. Available from: [Link]

  • Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. ResearchGate. Available from: [Link]

  • Novel pyrido[2,3-b][1][14]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available from: [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][6][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. PubMed. Available from: [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PMC. Available from: [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl 4 -Induced Liver Fibrosis in Rats. MDPI. Available from: [Link]

  • Synthesis of new pyrazolo[1][6][10]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available from: [Link]

  • Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. PubMed. Available from: [Link]

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. Available from: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. Available from: [Link]

  • Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids. PMC. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]

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A Detailed Experimental Protocol for the One-Pot Synthesis of Pyrazolo[5,1-c]oxazine Analogs

A Detailed Experimental Protocol for the One-Pot Synthesis of Pyrazolo[5,1-c][1][2]oxazine Analogs

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine analogs. The pyrazole nucleus and its fused heterocyclic derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This application note details an efficient, one-pot synthetic strategy, explains the underlying reaction mechanism, and offers a step-by-step procedure suitable for researchers in drug discovery and organic synthesis. The protocol's trustworthiness is established through rigorous in-process controls and detailed characterization methods.

Scientific Rationale and Mechanistic Insight

The fusion of a pyrazole ring with an oxazine moiety creates a rigid bicyclic scaffold that is of great interest for exploring new chemical space in drug development. The synthetic strategy detailed herein is based on the highly efficient cyclocondensation reaction between 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine.[4] This approach is advantageous due to its operational simplicity, use of readily available starting materials, and consistently high yields.[4]

Causality of Experimental Design:

The choice of reactants is critical. The 2,2-dichlorovinylacetophenone derivative serves as a potent bis-electrophile. The 2-hydroxyethylhydrazine is a bifunctional nucleophile, containing both a hydrazine group for the initial pyrazoline ring formation and a hydroxyl group for the subsequent intramolecular cyclization to form the oxazine ring.

The reaction proceeds via a proposed two-step sequence within a single pot:

  • Pyrazoline Formation: The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the dichlorovinyl ketone, followed by condensation to form a 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline intermediate.

  • Intramolecular Cyclization: In the presence of a base, such as aqueous sodium hydroxide, the hydroxyl group is deprotonated. The resulting alkoxide performs an intramolecular nucleophilic substitution, displacing the dichloromethyl group and leading to the formation of the final fused pyrazolo[5,1-c][1]oxazine ring system.[4]

The one-pot nature of this procedure significantly improves efficiency by eliminating the need to isolate and purify the pyrazoline intermediate, thereby saving time and resources.

Visualizing the Synthetic Mechanism

GProposed Reaction Mechanismcluster_startStarting Materialscluster_intermediateIntermediatecluster_productFinal ProductSM12,2-Dichlorovinyl-acetophenone (1)INT13-Aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline (3)SM1->INT1 CondensationSM22-Hydroxyethyl-hydrazine (2)SM2->INT1PROD2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine (4)INT1->PROD IntramolecularCyclization (NaOH)

Caption: Proposed reaction mechanism for pyrazolo-oxazine synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine (4c ) as a representative example.

2.1 Materials and Equipment

  • Reagents:

    • 1-(4-Chlorophenyl)-3,3-dichloroprop-2-en-1-one (1c )

    • 2-Hydroxyethylhydrazine (≥95%)

    • Ethanol (96%)

    • Aqueous Sodium Hydroxide (NaOH), 10% solution

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL) with magnetic stir bar

    • Reflux condenser

    • Heating mantle with temperature control

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glass funnel and filter paper

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-chlorophenyl)-3,3-dichloroprop-2-en-1-one (1c , 6.0 mmol, 1.31 g).

  • Solvent and Reagent Addition: Add ethanol (30 mL) to the flask and stir the mixture until the starting material is fully dissolved. To this solution, add 2-hydroxyethylhydrazine (2 , 7.2 mmol, 0.55 g, 0.45 mL) dropwise at room temperature.

  • Initial Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to confirm the consumption of the starting ketone.

  • Base-mediated Cyclization: After cooling the mixture to room temperature, slowly add 10% aqueous NaOH solution (15 mL).

  • Final Reflux: Heat the mixture to reflux again and maintain for 4 hours. The formation of the final product can be monitored by TLC.

  • Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 40 mL) and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product 4c as a solid.

Protocol Self-Validation and Characterization

The integrity of this protocol is validated through rigorous characterization of the final product. The identity and purity of the synthesized pyrazolo[5,1-c][1]oxazine analogs must be confirmed.

  • Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the purity of the final product. A single spot indicates high purity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

  • Spectroscopic Analysis:

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups and the absence of starting material functionalities (e.g., carbonyl C=O stretch from the ketone).

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To elucidate the precise chemical structure. The proton and carbon chemical shifts and coupling patterns provide definitive structural proof.

    • MS (Mass Spectrometry): To confirm the molecular weight of the synthesized compound.

Expected Results

This one-pot protocol has been shown to be highly effective for a range of substituted 2,2-dichlorovinylacetophenones, affording the desired products in excellent yields.[4]

EntrySubstituent (R)ProductReported Yield (%)[4]
1H4a 93%
24-F4b 94%
34-Cl4c 95%
44-Br4d 95%
54-OMe4e 90%
64-NO₂4f 93%
74-Ph4g 85%
84-Me4h 92%
General Experimental Workflow

GstartStarting Materials(Ketone 1 + Hydrazine 2)reactionOne-Pot Reaction(EtOH, Reflux then NaOH, Reflux)start->reactionworkupAqueous Workup& Extraction (DCM)reaction->workuppurifyPurification(Recrystallization)workup->purifycharCharacterization(NMR, IR, MS, MP)purify->charproductPure Pyrazolo[5,1-c]-[1,4]oxazine Analog (4)char->product

Application Notes and Protocols for Elucidating the Mechanism of Action of Pyrazolo[3,2-b]oxazine-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of the Pyrazolo[3,2-b]oxazine Scaffold

The pyrazolo[3,2-b]oxazine core represents a compelling heterocyclic scaffold with significant potential in drug discovery. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of novel therapeutic agents. While the broader class of pyrazole-containing compounds has been extensively explored, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, the specific mechanism of action for the pyrazolo[3,2-b]oxazine series remains largely uncharted territory.[1][2] Many related pyrazole-fused heterocycles have been identified as potent kinase inhibitors, suggesting a plausible and compelling avenue of investigation for this novel scaffold.[3][4]

This comprehensive guide is designed to provide researchers with a strategic and experimentally robust framework for systematically elucidating the mechanism of action of novel pyrazolo[3,2-b]oxazine-based compounds. We will operate under the central hypothesis that these compounds function as kinase inhibitors, a common mechanism for this class of heterocycles. This document will detail a logical workflow, from initial phenotypic screening to specific target identification, validation, and pathway analysis, equipping you with the necessary protocols and scientific rationale to thoroughly characterize your compounds of interest.

A Strategic Workflow for Mechanism of Action Elucidation

A thorough investigation into the mechanism of action requires a multi-faceted approach. We propose a tiered experimental workflow that progressively narrows the focus from broad cellular effects to specific molecular interactions. This strategy ensures a comprehensive understanding of the compound's biological activity.

MOA_Workflow cluster_0 Tier 1: Cellular Phenotyping cluster_1 Tier 2: Target Identification & Engagement cluster_2 Tier 3: Biophysical Validation & Kinetic Analysis cluster_3 Tier 4: Pathway Analysis & Functional Response A Cell Viability & Proliferation Assays (MTT/XTT) B Broad Kinase Panel Screening A->B Identify responsive cell lines and cytotoxic profile C Cellular Thermal Shift Assay (CETSA) for Target Engagement B->C Identify putative kinase targets D Surface Plasmon Resonance (SPR) for Binding Kinetics B->D Validate direct interaction with purified protein C->D Confirm intracellular target binding E Western Blot for Downstream Signaling C->E Correlate target engagement with pathway modulation D->E Characterize binding affinity and kinetics CETSA_Workflow A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves and determine Tm shift D->E Signaling_Pathway cluster_0 Hypothetical Kinase Cascade A Upstream Signal B Target Kinase (e.g., MEK1/2) A->B C Downstream Kinase (e.g., ERK1/2) B->C phosphorylates D Substrate Protein C->D phosphorylates E Cellular Response (e.g., Proliferation) D->E Compound Pyrazolo[3,2-b]oxazine Compound Compound->B

Figure 3: A hypothetical signaling pathway inhibited by a pyrazolo[3,2-b]oxazine compound.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with your compound at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibitory effect of your compound on the signaling pathway.

Conclusion

The pyrazolo[3,2-b]oxazine scaffold holds considerable promise for the development of novel therapeutics. By employing the systematic, multi-tiered approach outlined in these application notes, researchers can move from a novel chemical entity to a well-characterized compound with a defined mechanism of action. This logical progression of experiments, from broad phenotypic screening to specific biophysical and cellular analyses, provides a robust framework for making informed decisions in the drug discovery and development process.

References

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • PubMed. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery.
  • ResearchGate. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Retrieved from [Link]

  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Benchchem. Application Notes and Protocols for Cell Viability (MTT/XTT) Assay with Vegfr-2-IN-36.
  • Bio-protocol. 3.2. In Vitro Kinase Inhibition Assays.
  • Benchchem. Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2024, March 26). Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence.
  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In A. Canales (Ed.), Biophysical Techniques in Drug Discovery (ch. 7, pp. 170-207).
  • Benchchem. Application Note: Western Blot Analysis of the MAPK/ERK Signaling Pathway After Compound X Treatment.
  • Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • PubMed. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • MDPI. (2021, July 2). Design, Synthesis and Biological Evaluation of Novel Pyrazolotr[3][4][5]iazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from

  • PubMed. (2011, December 1). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.
  • National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1][2]oxazine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Iodinated pyrazoles are highly valuable intermediates in medicinal chemistry, particularly for their use in cross-coupling reactions to build molecular complexity.[1][3][4]

This guide provides a structured, question-and-answer approach to troubleshoot common experimental challenges and answer frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.

Synthetic Strategy Overview

The synthesis of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine typically involves two main transformations: the formation of the fused pyrazolo[3,2-b]oxazine ring system and the regioselective iodination of the pyrazole core. The order of these steps can be adapted, but the most common approach involves first constructing the bicyclic core followed by electrophilic iodination.

Retrosynthetic Analysis

A logical retrosynthetic pathway helps to break down the synthesis into manageable steps. The primary disconnections are the C-I bond and the C-O/C-N bonds of the oxazine ring.

G Target 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine Core 6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine Target->Core Electrophilic Iodination Precursor 1-(2-hydroxypropyl)-1H-pyrazol-5(4H)-one Core->Precursor Intramolecular Cyclization Start1 Hydrazine derivative Precursor->Start1 Condensation Start2 Acetoacetate derivative Precursor->Start2 Condensation

Caption: Retrosynthetic analysis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to start with?

A general and effective route involves the condensation of a substituted hydrazine with an appropriate β-keto ester to form a pyrazolone precursor. This is followed by an N-alkylation with a halohydrin (e.g., 1-chloro-2-propanol) and subsequent intramolecular cyclization to form the pyrazolo-oxazine core. The final step is the iodination. This multi-step, one-pot approach often provides good overall yields and control.[5]

Q2: Which step is typically the most challenging for achieving high yield?

The iodination step can be the most variable. Low yields are often due to the formation of side products (e.g., di-iodinated species), decomposition of the starting material under harsh conditions, or incomplete reaction.[6] Careful selection of the iodinating agent and strict control of reaction parameters are critical for success.

Q3: How can I confirm the regiochemistry of the iodination?

The iodine atom is expected to substitute at the C3 position of the pyrazolo[3,2-b]oxazine ring, which is analogous to the C4 position of a standard pyrazole ring—the most electron-rich and sterically accessible position for electrophilic attack.[1][4] Confirmation is best achieved using 1D and 2D NMR spectroscopy (NOESY or HMBC) to show correlation between the iodine-bearing carbon and known protons on the ring system. X-ray crystallography provides definitive proof of structure if a suitable crystal can be obtained.

Q4: What are the key safety precautions for this synthesis?

  • Iodinating Agents: Reagents like Iodine Monochloride (ICl) are corrosive and react violently with water. N-Iodosuccinimide (NIS) is a strong oxidizing agent. Handle all iodinating agents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like THF and Dichloromethane (DCM) are often required. Ensure they are properly dried and handled under an inert atmosphere (Nitrogen or Argon) to prevent quenching of reagents and side reactions.

  • Workup: Quenching of excess iodine is typically done with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite.[4] This should be done carefully, as the reaction can be exothermic.

Troubleshooting Guide: Low Yield & Side Products

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield during the cyclization to form the pyrazolo-oxazine core.

Possible Cause A: Incomplete Reaction The intramolecular cyclization (e.g., a Williamson ether synthesis or Mitsunobu reaction) may be slow or require specific conditions to proceed to completion.

Recommended Action:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.

  • Optimize Temperature: Gradually increase the reaction temperature. For many cyclizations, refluxing in a suitable solvent like toluene or DMF is effective.[2]

  • Choice of Base/Catalyst: If using a base-promoted cyclization, ensure the base is strong enough (e.g., NaH, K2CO3) and used in sufficient quantity to deprotonate the necessary group. For acid-catalyzed cyclizations, ensure the acid is not causing degradation.

Possible Cause B: Side Reactions Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers, especially at high concentrations.

Recommended Action:

  • Use High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., <0.1 M) to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over several hours using a syringe pump.

  • Thorpe-Ingold Effect: If designing the synthesis from scratch, introducing a gem-disubstituent on the linking chain can conformationally favor cyclization.[7]

Problem 2: Low yield or no reaction during the iodination step.

Possible Cause A: Inappropriate Iodinating Agent The reactivity of the pyrazolo-oxazine core dictates the required strength of the electrophilic iodine source. Electron-rich systems may react with molecular iodine alone, while less reactive systems require a more potent agent.

Recommended Action:

  • Select the Right Reagent: A comparative approach is often best. Start with milder, greener conditions and move to more reactive agents if necessary.

MethodReagent(s)SolventTemperatureTypical YieldKey Advantages & Disadvantages
Method 1 I₂, H₂O₂Water / Acetic AcidRoom Temp60-100%Pro: Green, uses water as a solvent, easy workup. Con: Can be slow (up to 72h), may not work for deactivated rings.[4][8]
Method 2 N-Iodosuccinimide (NIS)Acetonitrile / DCMRoom Temp70-95%Pro: Readily available, solid, easy to handle. Con: Stoichiometry is critical to avoid over-iodination.
Method 3 Iodine Monochloride (ICl)Dichloromethane (DCM)Room TempUp to 95%Pro: Highly effective and fast for many pyrazoles. Con: Corrosive, moisture-sensitive. Requires a base (e.g., Li₂CO₃) to neutralize HCl.[1][3]
  • Check Reagent Quality: Ensure your iodinating agent has not decomposed. NIS should be a light tan or off-white powder. ICl solutions should be dark brown.

Experimental Protocol: Iodination using ICl

This protocol is adapted from established methods for the iodination of pyrazole derivatives.[3]

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine (1.0 equiv.) in anhydrous Dichloromethane (DCM).

  • Addition of Base: Add anhydrous Lithium Carbonate (Li₂CO₃, 2.0 equiv.).

    • Scientist's Note: Li₂CO₃ acts as a scavenger for the HCl that is generated during the reaction, preventing potential acid-catalyzed degradation of the product or starting material.[1][3]

  • Addition of ICl: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Iodine Monochloride (ICl, 1.1-1.5 equiv., typically 1.0 M in DCM) dropwise over 15-20 minutes.

    • Scientist's Note: The excess of ICl ensures complete conversion, but a large excess can lead to di-iodination. Dropwise addition at low temperature helps to control the reaction rate and minimize side products.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material (typically 1-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the brown color of iodine disappears.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Problem 3: Formation of multiple products (low regioselectivity or over-iodination).

Possible Cause: Highly Activating Ring System or Excess Reagent If the pyrazolo-oxazine ring is highly electron-rich, it may be susceptible to di-iodination or iodination at other positions. Using too much iodinating agent is a common cause of over-iodination.

Recommended Action:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equiv.) of the iodinating agent. Accurately weigh your materials.

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to increase selectivity and reduce the rate of competing reactions.

  • Use a Bulky Reagent: In some cases, a bulkier iodinating agent might provide better steric hindrance and improve selectivity, though this is less common for pyrazole systems.

Troubleshooting Workflow

G Start Low Yield of Iodinated Product CheckSM Is Starting Material (SM) Consumed (by TLC/LCMS)? Start->CheckSM NoReaction No Reaction CheckSM->NoReaction No ComplexMixture Complex Mixture of Products CheckSM->ComplexMixture Yes Action1 1. Increase Temperature 2. Use Stronger Reagent (e.g., ICl) 3. Check Reagent Quality NoReaction->Action1 Action2 1. Lower Temperature (0 °C or -78 °C) 2. Reduce Reagent Stoichiometry (1.05 eq) 3. Use Milder Reagent (e.g., I₂/H₂O₂) ComplexMixture->Action2 Multiple Spots by TLC Action3 1. Optimize Workup (Quench properly) 2. Optimize Purification (Column Chromatography) 3. Check for Product Instability ComplexMixture->Action3 Streaks/Baseline Material by TLC ProductOK High Yield Achieved Action1->ProductOK Action2->ProductOK Action3->ProductOK

Caption: Decision tree for troubleshooting low iodination yield.

Purification Challenges

Q: My final product is a persistent oil or wax and won't crystallize. How can I purify it?

A: This is a common issue with heterocyclic compounds.[10]

  • Column Chromatography: This is the most reliable method. Use a gradient elution of solvents, such as Hexane/Ethyl Acetate or DCM/Methanol, to separate your product from non-polar and polar impurities.

  • Trituration: If the product is an amorphous solid or thick oil, try trituration. Add a solvent in which your product is poorly soluble but the impurities are (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. The product may solidify, allowing you to collect it by filtration.

  • Solvent Exchange: Dissolve the oil in a minimum amount of a low-boiling solvent (like DCM or ether). Then, slowly add a non-polar solvent (like hexane or pentane) until the solution becomes cloudy. Allow it to stand, sometimes at a lower temperature, to encourage precipitation or crystallization.[10]

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. [Link]

  • Özdemir, Ü., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry. [Link]

  • Habash, N. A., et al. (2009). Solid-phase synthesis of novel 7,8-functionalized pyrazolo[1,5-a][1][2][5]-2-oxo-4-thioxotriazine derivatives via cyclization reactions of dithiocarboxy resin bound pyrazoles. PubMed. [Link]

  • Guirado, A., et al. (2022). A Novel Synthetic Approach to Pyrazolooxazines. One-Pot Synthesis of Pyrazolo[5,1-c][1][11]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Journal of Heterocyclic Chemistry. [Link]

  • Vasilevskij, S.F., et al. Peculiarities of iodination of pyrazoles by iodine and iodic acid. IAEA. [Link]

  • Wielgus, E., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. [Link]

  • Hrdina, R. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]

  • Various Authors. (2023). How can I obtain solid product not wax or oil products? ResearchGate. [Link]

  • Reddy, R. P., et al. (2012). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. ResearchGate. [Link]

  • Various Authors. (2024). What are some common causes of low reaction yields? Reddit. [Link]

  • William, D. (2019). Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Academia.edu. (n.d.). A Convenient Synthesis of Regioisomeric Pyrazolo-Pyrimidine and Pyrazolo-Oxazine Derivatives. Academia.edu. [Link]

  • Le, N. A., & Dudley, G. B. (2015). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Science Publishing. [Link]

Sources

Technical Support Center: Purification of Iodinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Iodinated heterocyclic compounds are critical intermediates in cross-coupling reactions (e.g., Suzuki, Sonogashira), radiopharmaceutical synthesis, and drug discovery. However, their purification is notoriously challenging due to the lability of the carbon-iodine (C-I) bond and the strong interactions between basic heteroatoms and stationary phases.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you overcome deiodination, streaking, and poor recovery during purification.

Core Challenges & Mechanistic Causality (FAQ)

Q1: Why do my iodinated heterocycles degrade or lose the iodine atom during silica gel chromatography? A: Deiodination during chromatography is primarily driven by two mechanistic pathways:

  • Homolytic Cleavage (Photolytic): The C-I bond is relatively weak (typically ~55-65 kcal/mol for aryl iodides, and even weaker for aliphatic or certain heterocyclic iodides). Exposure to ambient laboratory light or UV light during fraction monitoring can induce homolytic cleavage, generating highly reactive radical species that abstract hydrogen from solvents, leading to the deiodinated heterocycle[1].

  • Heterolytic Cleavage (Lewis Acid Catalyzed): Standard bare silica gel is acidic (pH ~4.5-5.5) due to free silanol groups. For electron-rich heterocycles, these acidic sites can protonate the heterocycle or act as Lewis acids, polarizing the C-I bond and facilitating heterolytic cleavage or nucleophilic displacement[2].

Q2: Why does my product streak across the TLC plate and co-elute with impurities, even with non-polar solvents? A: This is a dual-factor issue. First, the heavy iodine atom significantly increases the lipophilicity of the molecule, pushing it toward the solvent front in standard normal-phase systems. Second, if the heterocycle contains basic nitrogen atoms (e.g., pyridines, imidazoles), these basic sites engage in strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups of the silica gel. This "tug-of-war" between the highly lipophilic iodine atom and the strongly retained basic nitrogen results in severe band broadening (streaking) and poor resolution[3].

Q3: How do I know if my compound is degrading on the column or if the reaction just failed? A: You must implement a stationary phase stability assay prior to column packing. As demonstrated in the synthesis of sensitive iodinated compounds, you can expose a crude NMR sample to a slurry of various stationary phases (e.g., silica, alumina) for 30 minutes, filter, and re-analyze by 1 H NMR against an internal standard. If the calculated yield drops significantly compared to the pre-exposure crude NMR, the compound is actively degrading on the phase[2].

Troubleshooting Guide: Optimizing the Separation

Q4: Standard silica gel is destroying my product. What are the mechanistic alternatives? A: You must alter the electronic environment of the stationary phase to prevent acid-base interactions and Lewis-acid catalyzed deiodination:

  • Neutralized Silica Gel: Pre-treat the silica gel with 1% v/v triethylamine (Et 3​ N) in the eluent. The amine irreversibly binds to the most acidic silanol sites, deactivating them. This prevents the basic heterocycle from sticking and reduces acid-catalyzed C-I cleavage[1].

  • Neutral or Basic Alumina: Alumina (Al 2​ O 3​ ) lacks the highly acidic protons of silica. Basic alumina (Activity IV) is particularly effective for isolating highly sensitive iodinated compounds, providing excellent recovery where silica fails[2].

  • Amine-Functionalized Silica (NH 2​ -Silica): For highly basic iodinated heterocycles, NH 2​ -silica provides a mildly basic surface that completely eliminates silanol-driven tailing without the need for mobile phase additives.

Q5: How can I prevent light-induced deiodination during the workflow? A: Treat the purification as a photosensitive workflow. Wrap the chromatography column entirely in aluminum foil. Use amber glass collection tubes for fractions, and evaporate solvents in a darkened fume hood or cover the rotary evaporator flask with a dark cloth. Never leave purified fractions exposed to ambient light for extended periods[1].

Purification Workflows & Decision Matrix

To ensure a self-validating approach to purification, follow the logical workflow below to select the appropriate technique based on your compound's specific physicochemical properties.

PurificationWorkflow A Crude Iodinated Heterocycle B Assess C-I Bond Stability (TLC/NMR Slurry Assay) A->B C Highly Labile / Deiodination B->C Degradation observed D Stable on Stationary Phase B->D Intact product E Reverse-Phase Prep-HPLC (Dark conditions, neutral pH) C->E F Check Heterocycle Basicity D->F G Basic Nitrogen (pKa > 5) F->G H Neutral / Weakly Basic F->H I Amine-Functionalized Silica or Neutral Alumina G->I J Standard Silica Gel (1% Et3N + Foil Wrapped) H->J

Decision matrix for selecting purification methods for iodinated heterocycles.

Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Purpose: To purify weakly basic, light-sensitive iodinated heterocycles while preventing acid-catalyzed deiodination and silanol-induced streaking.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Triethylamine (Et 3​ N). Mix thoroughly.

  • Column Packing: Create a slurry of standard silica gel (230–400 mesh) using the Et 3​ N-doped solvent. Pour the slurry into the column and allow it to settle under positive pressure.

  • Column Neutralization: Flush the packed column with at least 3 column volumes (CV) of the Et 3​ N-doped solvent. Causality: This ensures all highly acidic silanol sites are saturated with the amine base prior to loading the sensitive compound[1].

  • Light Protection: Wrap the entire glass column tightly with aluminum foil.

  • Sample Loading: Dissolve the crude iodinated heterocycle in a minimum volume of the eluent. If the compound is insoluble, perform dry-loading using neutralized silica or Celite.

  • Elution & Collection: Elute the column using the Et 3​ N-doped solvent. Collect fractions in amber glass test tubes.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature 30 °C to prevent thermal degradation.

Protocol B: Reverse-Phase UHPLC/Prep-HPLC for Highly Labile Compounds

Purpose: For compounds that degrade on any normal-phase media or require ultra-high purity for biological assays.

Step-by-Step Methodology:

  • System Setup: Utilize a C18 reverse-phase column. Ensure the system is flushed with degassed solvents to prevent oxidative side reactions.

  • Mobile Phase Optimization: Use a gradient of Water/Acetonitrile or Water/Methanol. Critical Step: If the heterocycle is basic, use a buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) rather than acidic modifiers like TFA or Formic Acid, as low pH can destabilize the C-I bond in certain electron-rich systems[4].

  • Detection: Monitor at a wavelength where the heterocycle absorbs strongly, but avoid high-intensity broad-spectrum UV exposure if using a preparative flow cell, as this can induce photolysis during elution[5].

  • Fraction Recovery: Immediately freeze-dry (lyophilize) the collected aqueous fractions. Avoid rotary evaporation of water, as prolonged heat exposure will cause deiodination.

Quantitative Data: Impact of Purification Conditions

The following table summarizes empirical data demonstrating how stationary phase selection and environmental controls impact the recovery and purity of sensitive iodinated heterocycles[1][2].

Purification MethodStationary PhaseAdditive / ConditionAverage Recovery (%)Purity (%)Observation / Causality
Standard Flash Bare Silica GelAmbient Light40 - 60%< 85%Severe tailing; colored degradation byproducts due to C-I homolysis.
Deactivated Flash Bare Silica Gel1% Et 3​ N (Ambient)70 - 85%> 95%Reduced tailing; basic sites blocked, but some photolytic loss remains.
Protected Flash Bare Silica Gel1% Et 3​ N + Foil Wrapped80 - 90%> 98%Clean separation; synergistic protection from acid and light.
Alumina Flash Neutral AluminaFoil Wrapped85 - 95%> 98%Ideal for acid-sensitive systems; no amine additive required.
Reverse-Phase C18 Prep-HPLCpH 8.0 Buffer (Dark)> 95%> 99%Highest purity; eliminates solid-phase Lewis acid interactions entirely.

References

  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. PubMed Central (NIH). 2

  • Stability issues of 8-Iodo-2-naphthol derivatives during purification. Benchchem. 1

  • A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water. ResearchGate. 3

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry (ACS Publications). 5

  • Protocol For The Determination Of Total Iodine In Iodized Table Salts Using Ultra High-Performance Liquid Chromatography. Preprints.org. 4

Sources

Pyrazolo-oxazine Synthesis Technical Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo-oxazine fused scaffolds.

Note on Nomenclature: While frequently queried in laboratory shorthand as "pyrazolo[3,2-b]oxazine," the IUPAC-compliant nomenclatures for these highly sought-after bicyclic heterocycles are typically pyrazolo[3,4-b][1,4]oxazine or pyrazolo[5,1-b][1,3]oxazine . This guide addresses the universal mechanistic side reactions inherent to the heteroannulation of this entire class of compounds.

Synthesizing these scaffolds typically involves the annulation of poly-nucleophilic precursors (e.g., 5-amino-1H-pyrazoles) with bifunctional electrophiles. Because the starting materials possess multiple reactive centers, reactions are highly susceptible to regioisomeric scrambling, incomplete cyclization, and oxidative degradation. This guide provides field-proven diagnostics and self-validating protocols to ensure high-fidelity synthesis.

Section 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My NMR shows a mixture of regioisomers instead of the pure target pyrazolo-oxazine. Why is this happening? Causality: Aminopyrazoles possess multiple nucleophilic sites: the exocyclic −NH2​ group, and the ring nitrogens (N1/N2). Due to the resonance delocalization of the exocyclic amine's lone pair into the aromatic pyrazole ring, the ring nitrogens are actually more nucleophilic. Under kinetic control (e.g., using weak bases like K2​CO3​ at room temperature), initial alkylation preferentially occurs at the ring nitrogen. This pathway leads to undesired regioisomers such as pyrazolo[1,5-a]pyrimidines . Mitigation: Shift the reaction to thermodynamic control. By utilizing a strong base (e.g., NaH in anhydrous DMF) in excess (>2.0 eq), you form a dianion. The exocyclic nitrogen of the dianion is significantly more basic and reactive, directing the initial electrophilic attack to the exocyclic amine and favoring the desired pyrazolo-oxazine formation.

Q2: My LC-MS shows a dominant mass peak corresponding to [M+H2​O+H]+ . What is this side reaction? Causality: This mass signature indicates an incomplete cyclization . The initial intermolecular alkylation/acylation was successful, but the subsequent intramolecular ring closure (forming the oxazine ring) has stalled, leaving an open-chain intermediate. This occurs because intramolecular ring closures require sufficient thermal energy to overcome the activation barrier, and the leaving group (often a chloride or bromide) may not be labile enough. Mitigation: Introduce a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to initiate a Finkelstein halogen exchange, converting the unreactive chloride/bromide into a highly reactive transient alkyl iodide. Simultaneously, increase the reaction temperature to 80 °C to provide the necessary kinetic energy for ring closure.

Q3: The crude reaction mixture turned deep red, and LC-MS shows a [2M−H2​+H]+ peak. How can I prevent this? Causality: Electron-rich aminopyrazoles are highly susceptible to single-electron oxidation. In the presence of trace transition metals (e.g., if using Cu-catalyzed cross-coupling conditions) or atmospheric oxygen at elevated temperatures, the pyrazole precursors undergo oxidative dimerization to form azo-dimers. Mitigation: Employ strict Schlenk techniques. Degas all solvents by sparging with Argon for 15 minutes prior to reagent addition, and run the reaction under a positive pressure of inert gas.

Section 2: Quantitative Diagnostic Data

The following table summarizes the key analytical signatures of common side reactions to help you rapidly diagnose issues directly from your LC-MS and NMR data.

Side Reaction / IssueAnalytical Signature (LC-MS / NMR)CausalityMitigation Strategy
Regioisomer Formation (N1-alkylation)LC-MS: [M+H]+ (Isobaric to product)NMR: Downfield shift of exocyclic −NH2​ (~5.5 ppm)Kinetic control favors attack by the more nucleophilic ring nitrogen over the exocyclic amine.Use strong base (NaH, 2.2 eq) to form the dianion, directing attack to the exocyclic amine.
Incomplete Cyclization (Open-chain intermediate)LC-MS: [M+H2​O+H]+ NMR: Presence of broad −OH or −NH proton signalsHigh activation energy for intramolecular ring closure; poor leaving group (e.g., −Cl ).Add catalytic NaI (0.1 eq) for Finkelstein halogen exchange; increase temperature to 80 °C.
Oxidative Dimerization (Azo-dimer formation)LC-MS: [2M−H2​+H]+ (Dimer mass)Visual: Deep orange/red crude mixtureSingle-electron oxidation of electron-rich aminopyrazoles by trace metals or atmospheric O2​ .Degas solvents with Argon for 15 mins; run under inert atmosphere; avoid Cu-catalysts.

Section 3: Mechanistic & Workflow Visualizations

Mechanism A Aminopyrazole + Bifunctional Electrophile B Kinetic Control (Weak Base: K₂CO₃) A->B Pathway A C Thermodynamic Control (Strong Base: NaH) A->C Pathway B D N1-Alkylation (Ring Nitrogen) B->D E N-Alkylation (Exocyclic Amine) C->E F Pyrazolo[1,5-a]pyrimidine (Undesired Isomer) D->F Cyclization G Pyrazolo[3,4-b]oxazine (Target Scaffold) E->G Cyclization

Caption: Mechanistic divergence in pyrazolo-oxazine synthesis based on base selection.

Troubleshooting Start LC-MS Analysis of Crude Reaction Mixture Cond1 Mass = [M+H]⁺ ? Start->Cond1 Cond2 Mass =[M+H₂O+H]⁺ ? Cond1->Cond2 No Succ Target Product Confirmed Proceed to Purification Cond1->Succ Yes Cond3 Mass = [2M-H₂+H]⁺ ? Cond2->Cond3 No Fail1 Incomplete Cyclization Add NaI & Heat to 80°C Cond2->Fail1 Yes Fail2 Oxidative Dimerization Degas Solvents (Ar/N₂) Cond3->Fail2 Yes

Caption: LC-MS diagnostic workflow for identifying and mitigating common side reactions.

Section 4: Validated Experimental Protocol

Regioselective Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Derivatives

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, researchers can verify the success of the intermediate steps before proceeding, effectively eliminating the side reactions discussed above .

Materials Required:

  • 5-amino-1H-pyrazole derivative (1.0 eq)

  • 1,3-dibromopropane or equivalent bifunctional electrophile (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon gas

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Add the 5-amino-1H-pyrazole (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal with a septum, evacuate, and backfill with Argon (repeat 3x).

  • Solvent Addition & Degassing: Inject anhydrous DMF to achieve a 0.2 M concentration. Sparge the solution with Argon for 15 minutes to prevent oxidative dimerization.

  • Dianion Formation (Regiocontrol): Cool the solution to 0 °C using an ice bath. Uncap briefly under positive Argon flow and add NaH (2.2 eq) portion-wise.

    • Causality Check: 2.2 equivalents are strictly required to fully deprotonate both the ring nitrogen and the exocyclic amine, ensuring thermodynamic control.

    • Validation: Stir for 30 minutes at 0 °C. Hydrogen gas evolution should cease, indicating complete dianion formation.

  • Electrophile Addition: Dropwise inject 1,3-dibromopropane (1.1 eq) over 10 minutes to prevent localized exothermic spikes. Stir at 0 °C for 1 hour, then gradually warm to 25 °C.

  • Thermally-Driven Cyclization: Heat the reaction mixture to 80 °C for 4 hours.

    • Validation (Critical Checkpoint): Sample 10 µL of the reaction, dilute in MeCN, and run LC-MS. You must observe the disappearance of the intermediate [M+H2​O+H]+ peak and the emergence of the final [M+H]+ peak. If the open-chain intermediate persists, add 0.1 eq of anhydrous NaI and continue heating for 2 hours.

  • Quench & Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH4​Cl (dropwise until bubbling stops). Extract the aqueous layer with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 1:1 Hexanes/EtOAc).

References

  • Dawood, K. M., Farghaly, T. A., & Raslan, M. A. (2020). Heteroannulation Routes to Bioactive Pyrazolooxazines. Current Organic Chemistry, 24(17), 1943-1975.[Link]

  • Terada, T., & Honna, T. (1984). Syntheses of Pyrazolo[1,2-a]pyrazole and Pyrazolo[5,1-b][1,3]oxazine Derivatives. Chemical & Pharmaceutical Bulletin, 32(3), 930-939.[Link]

stability of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers working with 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] The following question-and-answer section addresses common challenges related to the stability of this molecule under various acidic and basic experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low when using 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine in an acidic medium. What could be the cause?

A1: Low yields in acidic conditions often point to the degradation of the pyrazolo[3,2-b]oxazine core. The fused ring system, while aromatic in the pyrazole portion, contains a non-aromatic oxazine ring that is susceptible to acid-catalyzed hydrolysis.[4][5]

Causality and Mechanistic Insights:

  • Protonation of the Oxazine Oxygen: The initial and most probable step is the protonation of the oxygen atom within the oxazine ring. This enhances the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.

  • Ring Opening: Following protonation, a nucleophile (e.g., H₂O) can attack one of the electrophilic carbon centers (C5 or C7), leading to the cleavage of the C-O bond and subsequent ring-opening of the oxazine moiety.[6] This would result in the formation of a pyrazole derivative with a side chain, which may not be your desired product.

  • Influence of Substituents: The electron-donating methyl group at the 6-position may slightly stabilize the carbocation intermediate formed during ring opening, potentially accelerating the degradation process. Conversely, the electron-withdrawing iodo group on the pyrazole ring could have a more complex electronic influence that would require specific experimental data to fully elucidate.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield in Acidic Conditions A Low Yield Observed B Monitor Reaction by TLC/LC-MS A->B Initial Observation C Identify Degradation Products B->C Evidence of Degradation D Optimize Reaction Conditions B->D No Degradation, Check Other Factors C->D Characterize Side Products E Consider Alternative Synthetic Route D->E If Optimization Fails

Caption: Troubleshooting workflow for low reaction yields.

Recommended Actions:

  • Reaction Monitoring: Closely monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This will help you visualize the formation of any degradation products and determine the optimal reaction time to maximize the yield of your desired product before significant degradation occurs.

  • pH Control: If possible, use milder acidic conditions. Consider using buffered solutions or weaker acids to maintain a less aggressive pH.

  • Temperature Management: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Lower temperatures will slow down the rate of the desired reaction but will often have a more pronounced effect on slowing the degradation pathway.

  • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water, the primary nucleophile in hydrolysis.[7]

Q2: I am observing the formation of an unexpected polar impurity during my reaction workup under basic conditions. Could this be related to the instability of the pyrazolo[3,2-b]oxazine?

A2: Yes, it is highly probable. The pyrazolo[3,2-b]oxazine ring system is also susceptible to base-catalyzed hydrolysis, which would lead to the formation of more polar, ring-opened products.[9][10]

Causality and Mechanistic Insights:

  • Nucleophilic Attack: Under basic conditions, a hydroxide ion (or another strong nucleophile) can directly attack one of the electrophilic carbon atoms of the oxazine ring. This nucleophilic addition is the key step in base-catalyzed hydrolysis.

  • Ring Opening: Similar to the acid-catalyzed mechanism, this initial attack leads to the cleavage of a C-O bond and the opening of the oxazine ring.[10] The resulting product would likely be a hydroxyl-substituted pyrazole derivative, which would be significantly more polar than the starting material.

Experimental Protocol for Stability Assessment:

To quantitatively assess the stability of your compound, you can perform a time-course experiment under controlled basic conditions.

Table 1: Experimental Parameters for Basic Stability Study

ParameterConditionRationale
Compound Concentration 1 mg/mLProvides a sufficient concentration for accurate analysis by LC-MS.
Solvent System Acetonitrile/Water (1:1)Ensures solubility of the compound and provides a source of hydroxide ions upon pH adjustment.
Basic Conditions pH 10 (adjusted with 0.1 M NaOH)Represents a common basic condition encountered in many organic reactions and workups.[11]
Temperature Room Temperature (25 °C)A standard and easily reproducible temperature for initial stability studies.
Time Points 0, 1, 2, 4, 8, 24 hoursAllows for the determination of the degradation rate over a reasonable timeframe.

Step-by-Step Protocol:

  • Prepare a stock solution of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine in acetonitrile at a concentration of 2 mg/mL.

  • In a series of vials, add an equal volume of water to the stock solution to achieve a final concentration of 1 mg/mL in a 1:1 acetonitrile/water mixture.

  • Adjust the pH of each solution to 10 using a 0.1 M NaOH solution.[11]

  • At each specified time point, quench the reaction in one of the vials by adding a small amount of a weak acid (e.g., acetic acid) to neutralize the base.

  • Analyze the quenched sample by LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.[8]

Q3: What analytical techniques are best suited for monitoring the stability of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine?

A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive stability analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose.[8] It allows for the separation of the parent compound from its degradation products and provides mass information for the identification of these impurities. A mixed-mode liquid chromatography method could be particularly effective for separating the polar degradation products from the less polar parent compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the degradation process in real-time by observing the disappearance of signals corresponding to the starting material and the appearance of new signals from the degradation products.[4] This technique is particularly useful for elucidating the structure of the degradation products.

Q4: Are there any general strategies to enhance the stability of pyrazolo[3,2-b]oxazine derivatives during synthesis and storage?

A4: Yes, several general precautions can be taken to minimize degradation.

  • Control of pH: As discussed, avoiding strongly acidic or basic conditions is crucial. If a reaction requires such conditions, it is important to minimize the reaction time and temperature.[7]

  • Inert Atmosphere: For reactions sensitive to air and moisture, using an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and degradation.[7]

  • Purity of Reagents: Always use high-purity reagents and solvents to avoid the introduction of impurities that could catalyze degradation.[7]

  • Storage Conditions: Store 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b]oxazine and its derivatives in a cool, dark, and dry place.[12] Protection from light is also recommended, as some heterocyclic compounds can be light-sensitive.[13]

Logical Relationship Diagram for Stability Enhancement:

cluster_0 Strategies for Stability Enhancement A Enhanced Stability B Control pH B->A C Inert Atmosphere C->A D Pure Reagents D->A E Proper Storage E->A

Caption: Key strategies for enhancing compound stability.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • El-Deen, I. M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3693–3703.
  • Kumar, A., et al. (2019). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research, 24(3), 437-446.
  • Unknown. (n.d.). HYDROLYSIS.
  • Walker, R. B., et al. (1995). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1073-1079.
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  • Bouchilloux, P., et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(20), 5555–5560.
  • Boyd, D. R., et al. (1988). Hydrolysis of oxaziridines. Part 4. The effects of substituents on the kinetics and mechanisms of the acid-catalysed reactions. Journal of the Chemical Society, Perkin Transactions 2, (1), 95-101.
  • Wang, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
  • Senthil, S., et al. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(10), 3747-3755.
  • Sawitsky, J., et al. (2024). Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. Polycyclic Aromatic Compounds, 1-15.
  • Capon, B., & Page, M. I. (1971). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 36(11), 1543-1547.
  • Li, X., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Environment Research, 79(8), 906-912.
  • Unknown. (n.d.). Heterocyclic Compounds.
  • NextSDS. (n.d.). 3-iodo-5H,6H,7H-pyrazolo[3,2-b][7][11]oxazine — Chemical Substance Information. Retrieved from

  • Møller, P. D. (1956). The alkaline hydrolysis of oxazolidinediones-2,4. Acta Chemica Scandinavica, 10, 1353-1358.
  • Alex I. (2024, January 3). Rule for which heterocycles are stable? Chemistry Stack Exchange.
  • Unknown. (n.d.). Heterocyclic Chemistry.
  • Magda, F. S., et al. (2022). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 27(19), 6524.
  • Demian, Y., et al. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[7][8][9]triazolo[3,4-b][7][9][11]thiadiazine-7-carboxylic acid salts. Pharmaceutical Journal, (2), 40-48. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][7][11]oxazine. Retrieved from

  • Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544-1547.
  • Garrett, E. R. (1959). Kinetics of the Specific Base-Catalyzed Hydrolysis of Naphazoline. Journal of the American Pharmaceutical Association, 48(5), 255-258.
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049.
  • Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656-1662.
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  • El-gazzar, A. B. A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 8031.
  • Sharma, V., & Kumar, V. (2021). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 4(2), 73-84.
  • Chaitra, G., & Rohini, R. M. (2021). Synthesis and Biological Activities of[7][11]-Oxazine Derivatives. Der Pharma Chemica, 13(2), 1-8. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][7][11]oxazine | 1383675-85-1. Retrieved from

  • Radi, M., et al. (2012). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. Molbank, 2012(4), M778.
  • El-Metwally, A. M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5342.
  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3344-3348.
  • Misra, P. K., et al. (1982). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. International Journal of Chemical Kinetics, 14(6), 639-649.

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo-Fused Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals, to an in-depth exploration of the structure-activity relationships (SAR) governing pyrazolo-fused heterocyclic systems. The pyrazole ring is a cornerstone pharmacophore, forming the backbone of numerous clinically approved drugs due to its versatile biological activities.[1][2] When fused with other heterocyclic rings, such as oxazine, it creates a rigid scaffold with unique three-dimensional geometry, offering a promising avenue for developing novel therapeutic agents.

This guide will navigate the SAR of these complex systems. It is important to note that while the pyrazolo[3,2-b]oxazine scaffold is of significant interest, comprehensive SAR literature on this specific isomer is still emerging. Therefore, this guide will first analyze the available data on pyrazolo-oxazine derivatives and then broaden its scope to provide a robust comparative analysis with more extensively studied, yet structurally related, fused pyrazole systems. By examining the SAR of analogs like pyrazolopyridines and pyrazolopyrazoles, we can extrapolate guiding principles and strategic insights applicable to the design of novel pyrazolo-oxazine-based compounds and other related scaffolds.

Part 1: The Pyrazolo-Oxazine Scaffold: An Emerging Target

The fusion of a pyrazole ring with an oxazine moiety results in the pyrazolo-oxazine core. These compounds have garnered attention for a range of pharmacological properties, most notably for their potential as anti-inflammatory agents.[3] The core hypothesis is that the rigid, fused structure allows for precise orientation of key functional groups to interact with biological targets, while the heteroatoms influence the molecule's electronic properties and potential for hydrogen bonding.

Core Structure and Points of Modification

Theoretical studies using Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) have provided initial insights into the SAR of pyrazolo-oxazin-2-ones and pyrazolo-oxazin-2-thiones. These studies primarily investigated the impact of substituents on the nitrogen atom at position 3 (R group) and the effect of oxygen versus sulfur at position 2 (Z atom).

Caption: Core Pyrazolo-oxazine scaffold and key modification points.

SAR Insights from QSAR and DFT Studies

A key study investigated a series of pyrazolo-oxazine derivatives for their anti-inflammatory activity. The findings suggest a strong correlation between the physicochemical properties of the substituent at the N3 position and the resulting biological activity.

Substituent (R) at N3 Observed/Predicted Effect on Anti-inflammatory Activity Rationale
Alkyl Groups (e.g., Methyl, Ethyl) Moderate ActivityProvides a baseline of activity. Larger alkyl groups may introduce unfavorable steric hindrance.
Aromatic Rings (e.g., Phenyl) Increased ActivityThe aromatic ring can engage in π-π stacking or hydrophobic interactions within the target's active site.
Substituted Phenyl Rings Activity is dependent on the nature and position of the substituent.Electron-withdrawing groups (e.g., -Cl, -NO2) can modulate the electronic density of the entire heterocyclic system, potentially enhancing binding affinity. The position (ortho, meta, para) affects the orientation within the binding pocket.
Heteroaromatic Rings Variable ActivityOffers opportunities for additional hydrogen bonding, which can either increase or decrease activity depending on the specific target topology.
Z = S (Thione) Generally higher predicted activity than Z = O (Oxo)The sulfur atom alters the electronic distribution and polar surface area of the molecule, which can lead to more favorable interactions with the biological target.

This data is synthesized from theoretical and QSAR studies on pyrazolo-oxazine derivatives.

The causality behind these observations lies in how each modification affects the molecule's overall electronic and steric profile. For instance, attaching an electron-withdrawing group to a phenyl ring at the N3 position can influence the acidity of nearby protons or the molecule's ability to accept a hydrogen bond, thereby tuning its interaction with key amino acid residues in an enzyme's active site.

Part 2: Comparative SAR Analysis with Related Fused Pyrazoles

To build a more comprehensive understanding, we will now compare the nascent SAR of pyrazolo-oxazines with the more established SAR of other fused pyrazole systems that have been investigated for similar therapeutic purposes.

A. Pyrazolo[3,4-c]pyrazoles: Analgesic and Anti-inflammatory Agents

This scaffold has been explored for its analgesic and anti-inflammatory properties. A common synthetic route involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[4]

Position of Modification Substituent Type Effect on Activity Supporting Evidence/Rationale
N1-H UnsubstitutedEssential for activityThe N-H proton is often a key hydrogen bond donor, mimicking interactions of endogenous ligands.
C3-Aryl Phenyl, Substituted PhenylPotent ActivityAn aryl group at this position is crucial. Substituents like halogens or small alkyl groups on this ring can further enhance activity by occupying hydrophobic pockets.
N2-Substitution Carboxamides, CarbothioamidesEnhanced PotencyConverting the N2-H into a carboxamide or carbothioamide group often increases lipophilicity and can introduce new hydrogen bond acceptor sites, improving the pharmacokinetic profile and target engagement.[4][5]

The clear takeaway from pyrazolo[3,4-c]pyrazoles is the critical role of the N-H group and the C3-aryl substituent. This suggests that when designing new pyrazolo-oxazine analogs, maintaining an analogous hydrogen-bonding capability and a well-placed aromatic moiety could be a fruitful strategy.

B. Pyrazolo[3,4-b]pyridines: Anticancer and Antimicrobial Agents

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with numerous analogs synthesized and tested for anticancer and antimicrobial activities.[6]

Position of Modification Substituent Type Effect on Anticancer/Antimicrobial Activity Supporting Evidence/Rationale
N1 Small Alkyl (e.g., Isopropyl)Often optimalBalances lipophilicity and steric fit. Larger groups can be detrimental.
C4 N-Aryl GroupsHigh potential for improvementThis position is often solvent-exposed and allows for the introduction of various aryl groups (e.g., pyridyl, sulfamoylphenyl) to target specific sub-pockets or improve solubility and pharmacokinetic properties.
C6 Thiophenyl, HeterocyclesOften enhances potencyThis position can accommodate bulky groups that can form additional interactions with the target protein.

The SAR of pyrazolopyridines highlights the importance of exploring multiple positions on the fused ring system. The C4 and C6 positions, in particular, appear to be key "tuning knobs" for optimizing activity and selectivity. This provides a valuable lesson for pyrazolo-oxazine development: modifications should not be limited to a single position, but rather explored systematically across the entire scaffold.

Part 3: Experimental Protocols: A Self-Validating System

Trustworthiness in SAR studies comes from robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of pyrazolo-fused heterocycles, based on established methodologies in the literature.[7][8][9]

Protocol 1: Synthesis of a Fused Pyrazole Scaffold (Knorr-type Cyclization)

This protocol describes a general method for synthesizing a pyrazole ring, which is often the first step in creating a fused system. The choice of a β-dicarbonyl compound and a hydrazine derivative dictates the final substitution pattern.

Objective: To synthesize a 3,5-disubstituted pyrazole core.

Materials:

  • Hydrazine hydrate (or substituted hydrazine)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in 30 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10 mmol, or equimolar amount of a substituted hydrazine) dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure of the synthesized pyrazole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

start Dissolve 1,3-Dicarbonyl in Ethanol add_hydrazine Add Hydrazine Dropwise start->add_hydrazine add_catalyst Add Glacial Acetic Acid add_hydrazine->add_catalyst reflux Reflux for 4-6 hours (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temp, then Ice Bath reflux->cool filtrate Isolate Product by Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Product in Vacuum Oven wash->dry characterize Characterize Structure (NMR, MS) dry->characterize

Caption: Workflow for Knorr-type Pyrazole Synthesis.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely accepted acute inflammation model used to evaluate the efficacy of potential anti-inflammatory agents.[9]

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Materials:

  • Wistar rats or Swiss albino mice (of a specific weight range)

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac, Indomethacin)

  • 1% w/v solution of λ-Carrageenan in saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Control (vehicle only), Reference (standard drug), and Test (test compound at various doses).

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Initial Measurement: Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Dosing: Administer the vehicle, reference drug, or test compound orally via gavage.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100

    • Where ΔV = (Vₜ - V₀)

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effect compared to the control group.

start Group and Fast Animals measure_initial Measure Initial Paw Volume (V₀) start->measure_initial dose Administer Compound/Vehicle (Oral Gavage) measure_initial->dose induce Inject Carrageenan into Paw (1 hour post-dose) dose->induce measure_final Measure Final Paw Volume (Vₜ) at 1, 2, 3, 4 hours induce->measure_final calculate Calculate % Inhibition of Edema measure_final->calculate analyze Perform Statistical Analysis calculate->analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The exploration of pyrazolo-fused heterocycles remains a vibrant and promising field in drug discovery. While the specific structure-activity relationship for pyrazolo[3,2-b]oxazine analogs is a developing area, a comparative approach provides critical insights.

Key SAR Principles Distilled from this Analysis:

  • Aromatic Moieties are Key: Across different fused pyrazole scaffolds, the presence of an aryl or heteroaryl group is consistently linked to potent biological activity, likely by facilitating hydrophobic and π-stacking interactions.

  • Hydrogen Bonding is Crucial: Unsubstituted N-H groups or the strategic placement of hydrogen bond donors/acceptors (like in carboxamides) are often essential for target recognition.

  • Systematic Substitution is Necessary: Potency and selectivity are not dictated by a single position. A thorough SAR investigation requires the systematic modification of multiple accessible points on the heterocyclic core.

Future research should focus on building a library of pyrazolo[3,2-b]oxazine analogs with diverse substitutions at all synthetically feasible positions. This will allow for a direct and comprehensive SAR study of this specific scaffold, moving beyond theoretical predictions to concrete experimental data. By applying the lessons learned from related fused systems, researchers can more intelligently design the next generation of pyrazolo-oxazine candidates with enhanced therapeutic potential.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (N.D.). Molecules.
  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. (2022).
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (N.D.). Molecules.
  • Synthesis and anti-inflammatory activity of some pyrazole derivatives. (2012). Medicinal Chemistry Research.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Deriv
  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. (2013). Beilstein Journal of Organic Chemistry.
  • Synthesis and structure-activity relationships of pyrazolodiazepine derivatives as human P2X7 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (N.D.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules.

  • Synthesis of new pyrazolo[1][3][10]triazines by cyclative cleavage of pyrazolyltriazenes. (2021). Beilstein Journal of Organic Chemistry.

  • Scheme 6 Preparation of pyrazolo[3,4-b]benzo(e)[1][4]oxazine 15 and... (N.D.). ResearchGate.

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules.
  • (PDF) SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. (2025).

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Safety Operating Guide

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-Iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

As a specialized halogenated N,O-heterocycle, 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is highly valued in drug discovery and synthetic methodologies. However, its structural composition—specifically the integration of a heavy iodine atom and a nitrogen-rich pyrazolo-oxazine core—demands rigorous safety and disposal protocols. This guide provides laboratory professionals with field-proven, regulatory-compliant procedures to ensure safe handling, minimize environmental impact, and streamline waste logistics.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of this compound during degradation is critical for establishing a safe disposal framework.

  • The Halogenated Classification : The presence of the iodine atom strictly categorizes this compound, and any solutions containing it, as Halogenated Organic Waste [1][2].

  • Incineration Mechanics & Causality : Halogenated waste cannot be processed through standard solvent recovery or low-temperature incineration. Combustion of the iodinated pyrazolo-oxazine core generates toxic hydrogen iodide (HI) gas, iodine vapor, and nitrogen oxides (NOx). Consequently, disposal facilities must route this waste to high-temperature rotary kilns (≥ 1100 °C) equipped with alkaline wet scrubbers (to neutralize acid gases) and selective catalytic reduction systems[3][4].

  • The Segregation Imperative : Mixing halogenated waste with non-halogenated solvents is strictly prohibited. Doing so dramatically increases disposal costs, ruins institutional solvent recycling efforts, and can trigger dangerous exothermic reactions (e.g., mixing halogenated analogs with ketones like acetone)[2][5].

Quantitative Operational Parameters

To maintain a self-validating safety system, laboratories must adhere to the following quantitative thresholds during the handling and accumulation of this compound:

ParameterSpecification / ThresholdOperational Rationale
Incineration Temperature ≥ 1100 °CMandated for complete thermal destruction of wastes with >1% halogenated content to prevent toxic byproduct (dioxin/furan) formation[4].
Satellite Accumulation Limit ≤ 55 Gallons (Total)Maximum allowable laboratory accumulation before a mandatory Environmental Health & Safety (EH&S) pickup is required[6].
Waste Container Fill Limit ¾ Full (Max 75%)Leaves 25% headspace to accommodate vapor expansion, preventing over-pressurization and transport spills[7][8].
Glassware Decontamination 3x Solvent RinseTriple-rinsing with a compatible solvent ensures >99% removal of residual halogenated chemicals from reusable surfaces[9].

Step-by-Step Disposal Methodologies

Implement the following workflows based on the physical state of the generated waste. All procedures must be conducted inside a certified chemical fume hood while wearing double nitrile gloves, splash goggles, and a fully-buttoned lab coat[10][11].

Workflow A: Solid Waste Disposal (Powders & Crystals)

  • Containment : Place the solid waste into a designated, sealable, and chemically compatible container (e.g., an HDPE wide-mouth jar)[6][11].

  • Labeling : Affix a Hazardous Waste tag immediately. Do not use generic terms like "Halogenated Waste" or chemical formulas. Write the full nomenclature: "Waste: 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine"[6][9].

  • Storage : Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Keep strictly isolated from strong oxidizers, acids, and active metals[7][11].

Workflow B: Liquid Waste Disposal (Solutions & Rinsates)

  • Segregation : Ensure the receiving container is strictly designated for Halogenated Solvents (e.g., an EH&S-provided 20L white or blue polyethylene carboy)[5]. Never mix with non-halogenated aqueous or organic waste[8][11].

  • Transfer : Carefully pour the solution into the waste container using a funnel to prevent exterior contamination[7].

  • Vapor Control : The container must remain "vapor tight" and "spill proof." The threaded cap must be tightly sealed at all times except when actively adding waste[6][9].

  • Tracking : Update the waste log/tag with the exact volume, the percentage of the active compound, and the primary solvent used (e.g., DCM, Chloroform)[7][9].

Workflow C: Glassware Decontamination & Consumables

  • Triple Rinse : Decontaminate reusable glassware and empty stock bottles by triple-rinsing with a minimal amount of a compatible organic solvent (e.g., acetone or ethanol)[1][9].

  • Rinsate Routing : Collect all solvent rinsate and dispose of it strictly as Halogenated Liquid Waste following Workflow B[1][9].

  • Defacing : Once triple-rinsed, completely deface the original manufacturer's label on empty stock bottles before disposing of them in the regular solid waste or glass collection bin[1][8].

  • Consumables : Place contaminated gloves, weigh boats, and spill pads into a sealed plastic bag, label it as chemically contaminated solid waste, and place it in the designated hazardous waste bin[1][8].

Spill Response & Emergency Protocols

  • Small Spills (Manageable within 10 minutes) : Ensure appropriate PPE is worn. Absorb the spill with an inert dry material (e.g., vermiculite or specialized spill pads). Place the saturated absorbent into a resealable bag, label it as halogenated hazardous waste, and request an immediate EH&S pickup[7][10].

  • Large Spills : Evacuate the immediate area. Close the laboratory doors to allow the fume hood exhaust to ventilate the room, and immediately contact EH&S or emergency services (911)[6][7].

Logical Flow of Disposal Operations

The following diagram illustrates the validated decision tree for routing 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine waste to its appropriate destruction facility.

G Start 3-Iodo-6-methyl-5H,6H,7H- pyrazolo[3,2-b][1,3]oxazine Waste Generation Decision Waste State? Start->Decision Solid Solid Powder / Crystals Decision->Solid Liquid Dissolved in Solvent (e.g., DCM, DMSO) Decision->Liquid Consumables Contaminated PPE & Labware Decision->Consumables HalSolid Halogenated Solid Waste Container Solid->HalSolid HalLiquid Halogenated Liquid Waste Container Liquid->HalLiquid SolidWaste Solid Chemical Waste Bag/Bin Consumables->SolidWaste Incineration High-Temperature Incineration (with Acid Gas/NOx Scrubbers) HalSolid->Incineration HalLiquid->Incineration SolidWaste->Incineration

Decision tree for the segregation and high-temperature incineration of halogenated waste.

References

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." OSU EHS. Available at: [Link]

  • Washington State University. "Halogenated Solvents." WSU Environmental Health & Safety. Available at: [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC DRS. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple EHRS. Available at: [Link]

  • University of Wollongong. "Laboratory Waste Disposal Guidelines." UOW WHS Unit. Available at: [Link]

  • Lehigh University Campus Safety Division. "Hazardous Waste Disposal Procedures Handbook." Lehigh EH&S. Available at: [Link]

  • University of Toronto Department of Chemistry. "Hazardous Waste Storage and Disposal." UofT EHS. Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern EHS. Available at: [Link]

  • U.S. Environmental Protection Agency. "Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Environmental Protection Agency (Ireland). "ATTACHMENTS F – CONTROL & MONITORING." EPA Ireland. Available at: [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in molecular causality. When handling specialized intermediates like 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine (CAS: 2090619-74-0) , understanding why a protocol exists is the strongest guarantee of adherence and safety.

This guide provides researchers and drug development professionals with the essential logistical, operational, and disposal frameworks required to safely manage this halogenated N-heterocycle.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first analyze the molecule's physicochemical properties. The presence of the iodine atom significantly increases the compound's lipophilicity compared to its non-halogenated analogs. This lipophilic nature enhances its ability to permeate the stratum corneum (dermal layer) and cellular membranes, driving its across all primary exposure routes (oral, dermal, and inhalation)[1].

Furthermore, the pyrazolo-oxazine core acts as an electrophilic center that can interact with biological nucleophiles in tissues, leading to localized epidermal damage (Skin Irrit. 2 ) and severe ocular irritation (Eye Irrit. 2A )[1]. Inhalation of its dust or aerosols can cross the blood-brain barrier, causing transient central nervous system (CNS) depression, classified as (drowsiness or dizziness)[1].

Quantitative Hazard Data

The following table summarizes the Globally Harmonized System (GHS) classifications for this compound, establishing the baseline for our engineering controls and PPE selection[1].

Hazard ClassCategoryHazard CodePhysiological Implication & Causality
Acute Toxicity 4H302, H312, H332Harmful systemic toxicity upon entry; driven by high lipophilicity facilitating membrane transport.
Skin Irritation 2H315Localized erythema and epidermal damage upon direct contact with the pyrazolo-oxazine core.
Eye Irritation 2AH319Severe ocular irritation; high risk of corneal damage if particulates enter the eye.
Specific Target Organ Toxicity SE 3H336Transient CNS depression (dizziness/drowsiness) upon inhalation of aerosols or dust.

Personal Protective Equipment (PPE) Matrix

Our PPE strategy is a self-validating system designed to specifically neutralize the physicochemical vulnerabilities identified above. All selections adhere to and [2][3].

  • Hand Protection (Mitigating H312 & H315): Wear heavy-duty Nitrile gloves (minimum 5 mil thickness). Causality: Halogenated heterocycles can rapidly permeate thin latex. Nitrile provides a superior, non-polar barrier against lipophilic organic molecules. during primary weighing and solvent transfer[4].

  • Eye/Face Protection (Mitigating H319): ANSI Z87.1-compliant chemical splash goggles are mandatory. Causality: Standard safety glasses with side shields are insufficient for Category 2A eye hazards. If handling pressurized solutions, a full-face shield must be worn over the goggles[2][4].

  • Body Protection (Mitigating H312): A fully buttoned, flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs. Causality: Knit cuffs prevent the dermal accumulation of airborne particulates on the wrists, a common exposure point[4].

  • Respiratory Protection (Mitigating H332 & H336): All handling must occur within a certified chemical fume hood. Causality: Continuous negative pressure (face velocity 80-120 fpm) captures dust and vapors, preventing CNS depression[3]. If a hood is unavailable during a spill, a fit-tested NIOSH-approved N95 or P100 particulate respirator is required[2].

Operational Workflow & Handling Protocol

Execution in the laboratory must follow a strict, step-by-step methodology to prevent aerosolization and cross-contamination.

Step-by-Step Methodology:

  • Engineering Setup: Verify the chemical fume hood is operational. Clear the workspace of incompatible materials (e.g., strong oxidizing agents). Lower the sash to the 18-inch mark or lower to maximize the protective air curtain[2][3].

  • PPE Donning: Inspect primary and secondary nitrile gloves for micro-tears. Don chemical splash goggles and button the lab coat completely to the neck[4].

  • Weighing & Transfer:

    • Use an anti-static weighing boat to prevent electrostatic repulsion from aerosolizing the fine powder.

    • If preparing a stock solution, dissolve the compound inside the fume hood. Never transport the dry powder across the laboratory in an open container[2].

  • Decontamination: Before removing the reagent bottle or balance from the hood, wipe down their exteriors with a Kimwipe dampened with a compatible solvent (e.g., isopropanol), followed by a dry wipe.

  • Doffing: Remove the outer gloves using the "glove-in-glove" technique to avoid secondary dermal exposure. Wash hands immediately with soap and water[4].

Spill Response & Disposal Plan

A rapid, structured response prevents localized incidents from becoming systemic laboratory hazards.

Spill Response Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Contain: If the spill is solid powder, gently cover it with damp absorbent paper to prevent dust generation. If dissolved in a solvent, apply an inert chemical absorbent (e.g., vermiculite or universal spill pads).

  • Clean: Sweep up the absorbed material using non-sparking tools. Place all contaminated materials into a compatible, sealable hazardous waste container.

  • Ventilate: Ensure the room exhaust or fume hood is running at maximum capacity to clear potential H336-inducing vapors[1][3].

Waste Disposal Plan:

  • Classification: Due to the presence of the iodine atom, this compound and all contaminated consumables must be treated strictly as Halogenated Organic Waste [5].

  • Segregation: Do NOT mix with non-halogenated waste streams, aqueous waste, or acidic/basic solutions, as this can lead to dangerous exothermic reactions or off-gassing[5].

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste: Contains 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine" alongside the GHS Acute Toxicity and Irritant pictograms[1][5].

Logical Workflow Diagram

The following diagram illustrates the critical path for handling this compound, emphasizing the decision gates for spill management.

HandlingWorkflow Start Risk Assessment (Review SDS) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Engineering Controls (Fume Hood Setup) PPE->Hood Handle Chemical Handling (Weighing/Transfer) Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol (Absorbent & Vent) Spill->Clean Yes Decon Decontamination Spill->Decon No Clean->Decon Waste Halogenated Waste Disposal Decon->Waste

Operational workflow for handling halogenated pyrazolo-oxazine derivatives safely.

References

  • Title: 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine - NextSDS Substance Database Source: NextSDS URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]

  • Title: V.C - Environmental Health & Safety - Washington State University Source: Washington State University URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in Laboratory Safety - Kansas State College of Veterinary Medicine Source: Kansas State University URL: [Link]

Sources

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